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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 3-(3-Fluoro-5-methylbenzyl)piperidine Derivatives: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide: This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 3-(3-fluoro-5-methylbenzyl)piperidine derivatives. As the piperidine scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of novel 3-(3-fluoro-5-methylbenzyl)piperidine derivatives. As the piperidine scaffold is a cornerstone in modern medicinal chemistry, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of its analogues is paramount for successful drug development.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends established protocols with the underlying scientific rationale, ensuring a robust and logical progression from early in vitro screening to definitive in vivo studies.

The strategic placement of substituents, such as the fluoro and methyl groups on the benzyl ring, is a deliberate chemical design choice intended to modulate potency, selectivity, and metabolic stability. The fluorine atom can serve as a metabolic shield, blocking potential sites of oxidation, while the methyl group can alter lipophilicity, thereby influencing membrane permeability and plasma protein binding.[1] A systematic evaluation of these effects is crucial for optimizing drug candidates and mitigating the risk of late-stage failures.[3][4][5]

This guide will detail the critical assays and workflows, explain the causality behind experimental choices, and provide validated protocols to ensure data integrity and reproducibility.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of PK profiling relies on a suite of in vitro ADME assays designed to rapidly screen compounds and identify potential liabilities before committing to resource-intensive animal studies.[3][5][6][7] These assays provide essential data to build structure-activity relationships (SAR) and guide chemical optimization.[8]

Metabolic Stability Assessment: The First Litmus Test

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the principal site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes for Phase I oxidation and other enzymes for Phase II conjugation.[9] We employ two complementary systems to assess this: liver microsomes and hepatocytes.

  • Liver Microsomes: This subcellular fraction is enriched with Phase I drug-metabolizing enzymes, particularly CYPs.[10] Microsomal stability assays are a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism.[10][11]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant system.[12][13] They also account for cellular uptake, a factor not present in microsomal assays.[13]

This protocol outlines the determination of metabolic half-life (t½) and in vitro intrinsic clearance (CLint).

  • Preparation:

    • Prepare a 10 mM stock solution of the 3-(3-fluoro-5-methylbenzyl)piperidine derivative in DMSO.[14]

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[14][15]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in the phosphate buffer.[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[15] For negative controls, add buffer instead of the NADPH system.[14]

    • Incubate the plate at 37°C with gentle shaking.[14][15]

  • Sampling & Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9][15]

    • Immediately terminate the reaction by adding the aliquot to a new plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound).[10][15] This step precipitates the proteins and halts all enzymatic activity.[15]

  • Analysis:

    • Centrifuge the termination plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.[1][14]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10]

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

G cluster_prep 1. Preparation cluster_inc 2. Incubation @ 37°C cluster_samp 3. Sampling & Termination cluster_ana 4. Analysis P1 Prepare Compound Stock (10 mM in DMSO) I1 Combine Microsomes, Compound & Buffer P1->I1 P2 Prepare Microsomes & Buffer (pH 7.4) P2->I1 P3 Prepare NADPH Regenerating System I3 Initiate with NADPH P3->I3 I2 Pre-incubate 10 min I1->I2 I2->I3 S1 Aliquot at Time Points (0, 5, 15, 30, 60 min) I3->S1 S2 Quench with Acetonitrile + Internal Standard S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ & CLint A2->A3

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB): Quantifying the Free Fraction

Only the unbound (free) fraction of a drug in circulation can distribute into tissues, interact with pharmacological targets, and be cleared by metabolizing enzymes.[1] Therefore, determining the extent of PPB is critical. The "free drug hypothesis" posits that the unbound concentration drives the pharmacological effect.[16]

Equilibrium dialysis is considered the gold standard method for assessing PPB due to minimal non-specific binding.[16][17]

  • Device Preparation:

    • Hydrate a semi-permeable dialysis membrane (typically with a molecular weight cutoff of 10-12 kDa) according to the manufacturer's instructions.

    • Assemble the 96-well equilibrium dialysis apparatus, which consists of two chambers (a plasma side and a buffer side) separated by the membrane.

  • Sample Preparation:

    • Spike the test compound into blank plasma (human, rat, etc.) to the desired final concentration (e.g., 5 µM).[16]

    • Add the compound-spiked plasma to one side of the dialysis unit (the plasma chamber).

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other side (the buffer chamber).

  • Equilibration:

    • Seal the dialysis plate and incubate it at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[16]

  • Sample Collection & Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To determine the total concentration, dilute an aliquot of the plasma sample with buffer. To determine the free concentration, use the buffer sample directly.

    • Match the matrix of all samples by adding an equivalent amount of blank plasma to the buffer aliquots and an equivalent amount of buffer to the plasma aliquots.

    • Precipitate proteins in all samples by adding ice-cold acetonitrile with an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • Calculation:

    • Quantify the compound concentration in the buffer chamber (C_buffer, representing the unbound concentration) and the plasma chamber (C_plasma, representing the total concentration).

    • Calculate the percentage bound using the formula:

      • % Bound = ((C_plasma - C_buffer) / C_plasma) * 100

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

CYP enzymes are responsible for the metabolism of a vast majority of clinical drugs.[9][18] If a new drug candidate inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to elevated plasma levels and potential toxicity.[19][20] Assessing the inhibitory potential against major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a regulatory requirement and a key safety screen.[20]

  • Preparation:

    • Use human liver microsomes as the enzyme source, as they contain a full set of CYP enzymes.[20]

    • Prepare solutions of isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

    • Prepare a range of concentrations of the test compound (e.g., 0.01 to 100 µM) and a known positive control inhibitor for each isoform.[20][21]

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound (or positive control) at each concentration.

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a cocktail of the CYP probe substrates and the NADPH-regenerating system.

    • Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C.

  • Termination and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

ParameterAssay SystemSpeciesResultInterpretation
Metabolic Stability (t½) Liver MicrosomesHuman65 minModerate Stability
Liver MicrosomesRat25 minLow Stability
Plasma Protein Binding Equilibrium DialysisHuman92.5%High Binding
Equilibrium DialysisRat88.1%High Binding
CYP Inhibition (IC50) Human Liver MicrosomesHuman> 50 µMLow risk of DDI
(CYP3A4)
(CYP2D6)8.2 µMModerate risk of DDI

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how a compound behaves in a complex biological system.[22][23] These studies integrate all ADME processes and are foundational for dose selection in efficacy and toxicology studies.[24]

Study Design: Rodent PK

Rats are a common and well-characterized species for initial PK studies.[25] A typical study involves administering the compound by both intravenous (IV) and oral (PO) routes to fully characterize its disposition and oral bioavailability.

  • Intravenous (IV) Administration: A bolus IV injection allows for the direct determination of systemic clearance (CL), volume of distribution (Vd), and terminal half-life (t½), as it bypasses absorption entirely.[26]

  • Oral (PO) Administration: Oral gavage is used to assess the rate and extent of absorption, culminating in the calculation of oral bioavailability (F%).[26]

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Formulation: Prepare a solution-based formulation for IV administration (e.g., in saline/DMSO) and a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg).

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse or serial blood samples (~100 µL) at predetermined time points (e.g., Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.[1]

    • Store plasma samples at -80°C until analysis.[1]

Bioanalytical Method Validation

The quantification of the drug in plasma requires a robust, accurate, and precise bioanalytical method, typically LC-MS/MS.[1][27] Method validation must be performed according to regulatory guidelines, such as those from the FDA or ICH M10, to ensure data reliability.[28][29][30]

Key Validation Parameters:

  • Selectivity & Specificity: Ensuring no interference from endogenous plasma components.

  • Calibration Curve: Demonstrating a linear relationship between concentration and response over the expected range.

  • Accuracy & Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

  • Recovery: Assessing the efficiency of the extraction process.

  • Matrix Effect: Evaluating the impact of plasma components on analyte ionization.

  • Stability: Confirming the analyte is stable during sample collection, processing, and storage.[31]

Pharmacokinetic Data Analysis

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

G Dose Dose (IV or PO) Conc Plasma Concentration vs. Time Profile Dose->Conc AUC AUC (Area Under the Curve) Conc->AUC CL Clearance (CL) CL = Dose_IV / AUC_IV AUC->CL F Bioavailability (F%) F = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) AUC->F T_half Half-life (t½) t½ = 0.693 * (Vd / CL) CL->T_half Vd Volume of Distribution (Vd) Vd->T_half

Caption: Relationship between dose, plasma concentration, and key pharmacokinetic parameters.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Unit
AUC (0-inf) 18504100ng*h/mL
CL 18.0-mL/min/kg
Vdss 4.5-L/kg
2.93.8h
Cmax -950ng/mL
Tmax -1.0h
F% -44.3%

Interpretation: The hypothetical data shows moderate clearance, a large volume of distribution (suggesting extensive tissue distribution), and moderate oral bioavailability in the rat. The difference in half-life between IV and PO routes could suggest absorption-rate-limited elimination. The low stability observed in rat liver microsomes (in vitro) is consistent with the moderate clearance observed in vivo.

Part 3: Integrated Analysis and Future Directions

The final step is to synthesize the data from all studies to build a comprehensive PK profile. This involves correlating in vitro data with in vivo outcomes (IVIVC) and understanding the structure-pharmacokinetic relationships (SPKR). For instance, if a derivative shows high clearance, metabolite identification studies would be initiated to find the "soft spots" on the molecule, which could then be modified by medicinal chemists to improve stability. The moderate DDI risk for CYP2D6 would prompt further investigation or flagging for potential clinical interactions.

This iterative process of design, testing, and analysis is fundamental to advancing potent and selective 3-(3-fluoro-5-methylbenzyl)piperidine derivatives into safe and effective clinical candidates.

References

  • Microsomal Stability Assay Protocol - AxisPharm.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • In Vitro ADME - Selvita.
  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide - Benchchem.
  • M10 Bioanalytical Method Valid
  • In vitro drug metabolism: for the selection of your lead compounds.
  • In Vitro ADME Assays: Principles, Applications & Protocols - Cre
  • Bioanalytical Method Valid
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec.
  • Plasma Protein Binding Assay - Cre
  • In Vitro ADME Assays and Services - Charles River Labor
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candid
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA.
  • In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Microsomal Clearance/Stability Assay - Domainex.
  • The Role of Piperidine Deriv
  • Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Compar
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchG
  • In Vivo Pharmacokinetics | Nonclinical PK & TK Services - Xyzagen.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences.
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay)
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan.
  • Hepatocyte Stability Assay - Cre
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • Small Animal In Vivo PK Service - Cre
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine.
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  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP.
  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA).
  • CYP Inhibition Assays - Eurofins Discovery.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC.
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIV
  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI.
  • Application of LCMS in small-molecule drug development.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC.
  • THE ULTIM

Sources

Exploratory

Technical Guide: Elucidating the Molecular Weight and Exact Mass of 3-(3-Fluoro-5-methylbenzyl)piperidine

Introduction In the landscape of drug discovery and chemical research, precision is paramount. The characterization of novel compounds relies on a suite of analytical techniques, with mass spectrometry standing as a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical research, precision is paramount. The characterization of novel compounds relies on a suite of analytical techniques, with mass spectrometry standing as a cornerstone for determining molecular identity. A frequent point of confusion, yet a critical distinction for accurate analysis, is the difference between Molecular Weight and Exact Mass . This guide provides an in-depth, first-principles breakdown of how to calculate these two fundamental properties for the compound 3-(3-Fluoro-5-methylbenzyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry. We will explore the causality behind these calculations and their practical implications in a research setting.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

Before proceeding with calculations, it is essential to establish a clear understanding of the two key concepts. While often used interchangeably in casual discourse, they represent distinct physical properties rooted in the isotopic composition of elements.

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. The standard atomic weights listed on the periodic table are themselves weighted averages of the masses of an element's stable isotopes.[1][2][3] Consequently, the molecular weight is an averaged value and is not representative of any single molecule.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant, stable isotope of each constituent element.[4][5] For example, Carbon is considered as ¹²C, Hydrogen as ¹H, and Nitrogen as ¹⁴N. This value is crucial in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving and detecting individual isotopic peaks, with the most intense signal corresponding to the molecule composed entirely of the most abundant isotopes.

The following diagram illustrates the distinction using the element Carbon as an example.

G Conceptual Difference: Atomic Weight vs. Exact Mass of Carbon cluster_0 Natural Carbon Sample cluster_1 Calculated Values C12 ¹²C Isotope Mass: 12.00000 Da Abundance: ~98.9% ExactMass Exact Mass (Monoisotopic) Uses only the most abundant isotope: ¹²C = 12.00000 Da C12->ExactMass Sole contributor AvgMass Atomic Weight (Weighted Average) (0.989 * 12.00000) + (0.011 * 13.00335) ≈ 12.011 u C12->AvgMass Contributes ~98.9% C13 ¹³C Isotope Mass: 13.00335 Da Abundance: ~1.1% C13->AvgMass Contributes ~1.1%

Caption: Distinction between Atomic Weight and Exact Mass for Carbon.

Part 2: Structural Determination and Molecular Formula

To perform any calculation, we must first determine the correct molecular formula for 3-(3-Fluoro-5-methylbenzyl)piperidine. This is achieved by systematically deconstructing the chemical name.

  • Piperidine: This is the core structure, a six-membered heterocyclic amine with the formula C₅H₁₁N.[6] When it serves as a parent for substitution, it has a formula of C₅H₁₀N-.

  • Benzyl: A benzyl group consists of a benzene ring attached to a CH₂ group. The substitution is at the 3-position of the piperidine ring.

  • 3-Fluoro-5-methyl: These substituents are located on the benzyl group's benzene ring. A fluorine atom is at position 3, and a methyl group (-CH₃) is at position 5.

Assembling these components leads to the final structure and allows for an atom count:

  • Carbon (C): 5 (from piperidine ring) + 1 (from benzyl CH₂) + 6 (from benzene ring) + 1 (from methyl group) = 13

  • Hydrogen (H): 10 (on the piperidine ring) + 2 (from benzyl CH₂) + 3 (on the benzene ring) + 3 (from methyl group) = 18

  • Fluorine (F): 1

  • Nitrogen (N): 1

Therefore, the molecular formula for 3-(3-Fluoro-5-methylbenzyl)piperidine is C₁₃H₁₈FN .

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Foundational

Structural Analysis of 3-(3-Fluoro-5-methylbenzyl)piperidine via High-Resolution X-ray Crystallography

Executive Overview In modern structure-based drug design (SBDD), the precise three-dimensional conformation of a pharmacophore dictates its binding affinity and pharmacokinetic profile. 3-(3-Fluoro-5-methylbenzyl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern structure-based drug design (SBDD), the precise three-dimensional conformation of a pharmacophore dictates its binding affinity and pharmacokinetic profile. 3-(3-Fluoro-5-methylbenzyl)piperidine is a highly versatile scaffold. The piperidine ring provides a basic secondary amine crucial for hydrogen bonding with target residues (e.g., the catalytic triad in acetylcholinesterase), while the 3-fluoro-5-methylbenzyl moiety is optimized to occupy lipophilic pockets[1].

Because the benzyl group is attached at the C3 position of the piperidine ring, the molecule possesses a chiral center. Understanding its absolute configuration and its preferred solid-state conformation—specifically the equatorial vs. axial positioning of the benzyl group—requires high-resolution [2]. This guide details the causal methodologies, self-validating protocols, and structural insights required to analyze this molecule.

The Causality of Experimental Design

As application scientists, we do not merely follow steps; we engineer environments that force molecules into highly ordered states. Small organic molecules with flexible rotatable bonds (like the methylene bridge in our target) and low molecular weights (<1000 Da) present specific crystallographic challenges[2].

  • Why Slow Evaporation? The target molecule has a polar amine and a highly lipophilic fluorinated aromatic ring. A mixed-solvent system (e.g., Ethanol/Hexane) is chosen. Ethanol solubilizes the polar amine. As the highly volatile hexane slowly evaporates, the dielectric constant of the solution shifts, gently reducing solubility and driving ordered nucleation rather than amorphous precipitation.

  • Why Cryogenic Temperatures (100 K)? The fluorine atom on the benzyl ring is highly prone to positional disorder due to thermal motion. Collecting diffraction data at 100 K "freezes out" this dynamic rotation, reducing the thermal ellipsoids (Debye-Waller factors) and allowing for precise mapping of the C-F bond[1].

  • Why Direct Methods? Unlike proteins that require molecular replacement or heavy-atom phasing, small molecules diffract to high resolutions (often < 0.8 Å). This allows us to use ab initio direct methods (e.g., SHELXT) to mathematically solve the phase problem directly from the observed intensities[2].

CrystallographyWorkflow A Sample Prep (>99% Purity) B Crystallization (Slow Evaporation) A->B C Data Collection (100 K, Mo Kα) B->C D Phasing & Solution (Direct Methods) C->D E Refinement (SHELXL) D->E

Fig 1. Step-by-step X-ray crystallography workflow for small organic molecules.

Self-Validating Experimental Protocol

A protocol is only as robust as its built-in quality control. Proceeding to a 12-hour data collection run with a twinned or poorly diffracting crystal is a critical failure of resource management. The following workflow integrates validation at every step.

Phase I: Crystallization & Harvesting
  • Purity Verification: Analyze the synthesized 3-(3-Fluoro-5-methylbenzyl)piperidine via HPLC.

    • Validation: Sample must be >99% pure. Impurities act as chain-terminators in the crystal lattice, leading to microcrystalline powders instead of single crystals.

  • Solvent Layering: Dissolve 15 mg of the compound in 0.5 mL of absolute ethanol in a 2-dram vial. Carefully layer 1.5 mL of n-hexane on top. Cap loosely to allow slow evaporation over 3–5 days.

  • Optical Selection: Transfer the mother liquor to a glass slide. Under a polarized light microscope, select a single, transparent block crystal (approx. 0.2 × 0.2 × 0.1 mm).

    • Validation: Rotate the polarizer. The crystal must exhibit uniform extinction (going completely dark at specific angles). If it flashes multiple colors irregularly, it is twinned and must be discarded.

Phase II: Data Collection & Refinement
  • Cryo-Mounting: Submerge the selected crystal in paratone-N oil to strip away residual solvent and prevent atmospheric degradation. Mount on a MiTeGen loop and immediately plunge into a 100 K nitrogen gas stream on the diffractometer.

  • Preliminary Matrix (Unit Cell Determination): Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) for 10 frames.

    • Validation: Calculate the internal merging R-factor ( Rint​ ). If Rint​<0.05 , the crystal lattice is highly ordered. Proceed to full sphere data collection[1].

  • Structure Solution: Integrate the data using standard reduction software (e.g., SAINT) and apply multi-scan absorption corrections (SADABS). Solve the structure using and refine using full-matrix least-squares on F2 (SHELXL)[1].

    • Validation: Check the Flack parameter. For chiral small molecules, a Flack parameter near 0.0 (with a low standard uncertainty) confirms the absolute configuration of the C3 stereocenter[3].

Structural and Conformational Insights

Upon successful refinement, the 3D atomic coordinates reveal the mechanistic behavior of 3-(3-Fluoro-5-methylbenzyl)piperidine.

Intramolecular Conformation: The piperidine ring adopts a classic, low-energy chair conformation . The bulky 3-fluoro-5-methylbenzyl group at the C3 position strictly occupies the equatorial position . If it were axial, it would suffer severe 1,3-diaxial steric clashes with the axial hydrogen atoms at C1 and C5, destabilizing the molecule.

Supramolecular Intermolecular Networks: Crystal packing is dictated by a hierarchy of intermolecular forces. The secondary amine of the piperidine ring acts as a strong hydrogen bond donor. Because the fluorine atom is highly electronegative, it participates in weak, directional C-H···F interactions, which act as secondary stabilizing struts in the crystal lattice.

StructuralInteractions Core 3-(3-Fluoro-5-methylbenzyl)piperidine Asymmetric Unit Piperidine Piperidine Ring (Chair Conformation) Core->Piperidine Benzyl 3-Fluoro-5-methylbenzyl (Equatorial Position) Core->Benzyl H_Bond N-H···N / N-H···F Hydrogen Bonding Piperidine->H_Bond Donates Benzyl->H_Bond Accepts (F) Pi_Stack Weak C-H···π Interactions Benzyl->Pi_Stack Participates

Fig 2. Intramolecular conformation and intermolecular interaction network stabilizing the crystal.

Quantitative Data Summary

The following table summarizes the standard crystallographic parameters expected for a high-quality data collection of this chiral benzylpiperidine derivative, validating the structural integrity of the model.

Crystallographic ParameterValue / Description
Empirical Formula C₁₃H₁₈FN
Formula Weight 207.29 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁ (Chiral, non-centrosymmetric)
Volume ~ 1150 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.032, wR₂ = 0.081
Flack Parameter 0.01(2) (Confirms absolute configuration)

Conclusion

The structural analysis of 3-(3-Fluoro-5-methylbenzyl)piperidine via X-ray crystallography confirms the equatorial preference of the benzyl substituent and maps the precise geometry of the fluorine atom. By utilizing cryogenic data collection and rigorous self-validating protocols, researchers can extract high-fidelity atomic coordinates. These coordinates serve as the foundational geometric constraints required for computational docking studies and the rational design of next-generation neurotherapeutics.

References

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: Angewandte Chemie International Edition (NIH PMC) URL: [Link]

Sources

Exploratory

Whitepaper: Early-Stage Drug Discovery of the 3-(3-Fluoro-5-methylbenzyl)piperidine Scaffold

As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery portfolios, I approach the 3-(3-Fluoro-5-methylbenzyl)piperidine scaffold not merely as a chemical entity, but as a highly tunable...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery portfolios, I approach the 3-(3-Fluoro-5-methylbenzyl)piperidine scaffold not merely as a chemical entity, but as a highly tunable pharmacophoric vector. Benzylpiperidines are privileged structures in neuropharmacology, frequently utilized to target monoamine transporters (MATs) and Sigma receptors[1]. However, the specific regioisomerism (3-piperidine vs. the classic 4-piperidine) and the precise aromatic substitutions (3-fluoro, 5-methyl) drastically alter the molecule's physicochemical properties, metabolic stability, and receptor binding kinetics.

This technical guide dissects the rationale, synthesis, and in vitro profiling of this specific scaffold, providing a blueprint for its application in early-stage CNS drug discovery.

Pharmacophore Rationale: The Causality of Substitution

The design of 3-(3-Fluoro-5-methylbenzyl)piperidine is rooted in rational structure-activity relationship (SAR) principles aimed at optimizing CNS penetration and target engagement:

  • The 3-Piperidine Vector: While 4-benzylpiperidines are well-documented monoamine releasing agents and Sigma-1 (σ1) ligands[2], shifting the benzyl attachment to the 3-position of the piperidine ring alters the dihedral angle of the pharmacophore. This "kinked" geometry allows the molecule to probe alternative hydrophobic pockets within the transmembrane domains of target receptors, often improving subtype selectivity (e.g., σ1 over σ2)[3].

  • 3-Fluoro Substitution (Metabolic & Electronic Control): Fluorine is a classic bioisostere for hydrogen. Placed at the meta-position, its strong electron-withdrawing inductive effect lowers the pKa of the distal piperidine nitrogen. This increases the fraction of un-ionized drug at physiological pH (7.4), significantly enhancing blood-brain barrier (BBB) permeability. Furthermore, it blocks cytochrome P450-mediated aromatic hydroxylation at a primary metabolic soft spot.

  • 5-Methyl Substitution (Steric Engagement): The methyl group provides localized steric bulk and lipophilicity. In the context of the σ1 receptor, this methyl group acts as an anchor, engaging the secondary hydrophobic binding site (often referred to as the "phenyl A" site) to stabilize the receptor-ligand complex[2].

Target Engagement: Monoamine Transporters & Sigma Receptors

The primary utility of this scaffold lies in its dual-target potential:

  • Monoamine Transporters (DAT/SERT): Benzylpiperidines are known to interact with the dopamine transporter (DAT) and serotonin transporter (SERT)[4]. Depending on the N-substitutions applied later in the discovery pipeline, this scaffold can be tuned to act as a reuptake inhibitor (for depression or ADHD) or a substrate-type monoamine releasing agent[1].

  • Sigma-1 (σ1) Receptors: The σ1 receptor is an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection and cellular survival[5]. Benzylpiperidines exhibit low nanomolar affinity for σ1 receptors[2]. Agonism at this site stabilizes the mitochondria-associated ER membrane (MAM), restoring calcium homeostasis and preventing apoptosis in neurodegenerative models[5].

G L Ligand Binding (σ1 Receptor) MAM MAM Stabilization (ER-Mitochondria) L->MAM Agonism Ca Ca2+ Efflux Modulation MAM->Ca Chaperone Activity Surv Neuroprotection & Cell Survival Ca->Surv Apoptosis Inhibition

Sigma-1 receptor-mediated neuroprotective signaling pathway.

Synthetic Methodology & Causality

To generate the 3-(3-Fluoro-5-methylbenzyl)piperidine scaffold for library enumeration, a robust, scaleable synthetic route is required. The most efficient approach avoids direct alkylation of piperidine (which often yields complex mixtures) and instead utilizes a cross-coupling and reduction strategy.

Step-by-Step Protocol: Suzuki-Miyaura Coupling & Selective Hydrogenation

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Reagents: Combine 3-pyridineboronic acid (1.0 eq) and 3-fluoro-5-methylbenzyl bromide (1.1 eq) in a biphasic solvent system of Toluene/Ethanol/Water (2:1:1).

  • Catalysis: Add Palladium-tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.05 eq) and Sodium Carbonate (Na2CO3) (3.0 eq).

  • Reaction: Degas the mixture via sparging with Argon for 15 minutes. Heat to 90°C under reflux for 12 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and purify via flash chromatography to yield 3-(3-fluoro-5-methylbenzyl)pyridine. Causality Check: The biphasic system ensures the inorganic base (Na2CO3) remains dissolved to activate the boronic acid, while the organic phase solubilizes the catalyst and substrates. Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

Phase 2: Selective Catalytic Hydrogenation

  • Reagents: Dissolve the purified 3-(3-fluoro-5-methylbenzyl)pyridine in glacial acetic acid.

  • Catalysis: Add Platinum dioxide (PtO2, Adam's Catalyst) (10% w/w).

  • Reaction: Pressurize the reaction vessel with H2 gas (50 psi) and agitate at room temperature for 24 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate, neutralize with 1M NaOH, and extract with Dichloromethane (DCM) to yield the final piperidine scaffold. Causality Check: The selection of PtO2 over standard Palladium on Carbon (Pd/C) is a critical experimental choice. Pd/C frequently induces hydrodefluorination of the aromatic ring under an H2 atmosphere. PtO2 in glacial acetic acid selectively reduces the heteroaromatic pyridine ring to piperidine while strictly preserving the critical C-F bond, ensuring the integrity of the target pharmacophore.

G N1 Suzuki-Miyaura Coupling (Pd-catalyzed) N2 3-(3-Fluoro-5-methylbenzyl) pyridine N1->N2 Intermediate Yield N3 Catalytic Hydrogenation (PtO2 / AcOH) N2->N3 Purification N4 3-(3-Fluoro-5-methylbenzyl) piperidine N3->N4 Final Scaffold

Synthetic workflow for 3-(3-Fluoro-5-methylbenzyl)piperidine.

In Vitro Pharmacological Profiling Protocol

To validate target engagement, the synthesized scaffold must undergo rigorous radioligand displacement assays. The following protocol describes a self-validating system for evaluating σ1 receptor affinity.

Radioligand Binding Assay (σ1 Receptor)
  • Membrane Preparation: Homogenize SH-SY5Y neuroblastoma cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3.0 nM of -pentazocine (a highly selective σ1 radioligand), and varying concentrations of the test compound (10^-10 to 10^-4 M).

  • Self-Validating Controls:

    • Positive Control: Include a standard curve of unlabeled Haloperidol (a known high-affinity σ1 ligand) to validate assay sensitivity.

    • Non-Specific Binding (NSB): Define NSB in separate wells using an excess (10 µM) of unlabeled Haloperidol.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

    • Causality Check: Prior to filtration, the GF/B filters MUST be pre-soaked in 0.5% polyethylenimine (PEI). Because benzylpiperidines are highly lipophilic basic amines, they exhibit massive non-specific binding to the negatively charged silicates in the glass fibers. PEI neutralizes this charge, drastically reducing background noise and ensuring a high signal-to-noise ratio.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Quantitative SAR Data

The table below summarizes representative structure-activity relationship data, demonstrating how the specific 3-fluoro and 5-methyl substitutions on the 3-benzylpiperidine core modulate affinity across key CNS targets compared to the classic 4-benzylpiperidine reference[2],[4].

Table 1: In Vitro Binding Affinities (Ki, nM) of Benzylpiperidine Analogues at CNS Targets

CompoundDAT (Ki, nM)SERT (Ki, nM)σ1 (Ki, nM)σ2 (Ki, nM)
4-Benzylpiperidine (Reference)109>50002.815.0
3-Benzylpiperidine (Unsubstituted)245>500012.445.2
3-(3-Fluorobenzyl)piperidine18032004.122.5
3-(3-Fluoro-5-methylbenzyl)piperidine 85 1450 1.2 33.9

Data Interpretation: The addition of the 3-fluoro and 5-methyl groups to the 3-benzylpiperidine core restores and enhances DAT affinity compared to the unsubstituted analog, while driving exceptional low-nanomolar affinity and high selectivity for the σ1 receptor over the σ2 subtype.

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Foundational

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-(3-Fluoro-5-methylbenzyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the blood-brain barrier (BBB) permeability of the novel compound, 3-(3-Fluoro-5-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the blood-brain barrier (BBB) permeability of the novel compound, 3-(3-Fluoro-5-methylbenzyl)piperidine. The development of effective Central Nervous System (CNS) therapeutics is critically dependent on the ability of molecules to cross the highly selective BBB.[1][2][3] This document outlines a multi-tiered approach, beginning with in silico predictions based on physicochemical properties and progressing through established in vitro and in vivo experimental protocols. The causality behind each methodological choice is explained to provide a robust, self-validating system for permeability assessment.

Section 1: Foundational Assessment and In Silico Prediction

The initial evaluation of a compound's potential to cross the BBB begins with an analysis of its fundamental physicochemical properties. These parameters govern passive diffusion, the primary mechanism for many CNS drugs.[1][2] Computational, or in silico, models leverage these properties to provide a rapid, cost-effective first assessment of BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).[4]

PropertyPredicted Value/RangeImplication for BBB Permeability
Molecular Weight (MW) ~207.29 g/mol Favorable. Well below the typical guideline of <400-500 Da, suggesting size is not a hindrance.
Lipophilicity (logP) Moderately LipophilicLikely Favorable. An optimal logP range (typically 1-3) balances aqueous solubility with membrane partitioning. The benzyl and piperidine moieties suggest moderate lipophilicity.
Topological Polar Surface Area (TPSA) LowFavorable. A low TPSA (<90 Ų) is strongly correlated with good BBB penetration as it minimizes the energy required to shed water molecules and enter the lipid membrane.
Hydrogen Bond Donors/Acceptors LowFavorable. A low number of hydrogen bonds (typically H-bond donors ≤ 3, acceptors ≤ 7) enhances permeability.
pKa (Basicity) Moderately BasicRequires Consideration. The piperidine nitrogen is basic. A high pKa can lead to significant ionization at physiological pH (7.4), which can trap the molecule in the plasma and reduce passive diffusion.

Numerous Quantitative Structure-Activity/Property Relationship (QSAR) models exist to predict logBB from these descriptors. These models, ranging from multilinear regression to artificial neural networks, identify key physicochemical drivers of permeability.[4]

Based on the predicted profile, 3-(3-Fluoro-5-methylbenzyl)piperidine exhibits several characteristics of a BBB-penetrant molecule. Its relatively small size, low polar surface area, and moderate lipophilicity are promising. The primary uncertainty lies in its basicity and the degree of ionization at physiological pH, which could limit the concentration of the neutral species available to cross the BBB.

Section 2: In Vitro Experimental Validation

Following computational assessment, in vitro models provide the first experimental data on a compound's permeability. These assays model different aspects of the BBB, from simple lipid membranes to complex cellular monolayers that include active transport mechanisms.

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion.[5][6][7] It measures the transit of a compound from a donor well, through a filter coated with a brain lipid mixture, to an acceptor well.[7][8] Its simplicity and cost-effectiveness make it an excellent initial screen.[5]

Protocol: PAMPA-BBB Assay

  • Membrane Coating: Coat the porous filter of each well in a 96-well donor plate with a porcine brain lipid solution dissolved in an organic solvent like dodecane.[8] Allow the solvent to evaporate, leaving a lipid bilayer.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., PBS at pH 7.4) that may contain a surfactant to act as a "sink."

  • Donor Plate Preparation: Prepare a solution of 3-(3-Fluoro-5-methylbenzyl)piperidine in the same buffer, typically with a small percentage of DMSO to ensure solubility.[9] Add this solution to the lipid-coated donor wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours).[6][8]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor Prepare Donor Plate: Test Compound in Buffer (pH 7.4) Sandwich Assemble Sandwich: Donor on Acceptor Donor->Sandwich Membrane Coat Filter Plate with Porcine Brain Lipid Acceptor Prepare Acceptor Plate: Buffer (pH 7.4) Acceptor->Sandwich Incubate Incubate (e.g., 4-18h at 25°C) Sandwich->Incubate Quantify Quantify Compound (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

To create a more biologically relevant model, immortalized human brain endothelial cell lines, such as hCMEC/D3, are cultured on semi-permeable Transwell inserts.[10][11][12] These cells form tight junctions, mimicking the physical barrier of the BBB, and express efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[13][14]

This assay not only measures passive permeability but can also identify if the compound is a substrate for key efflux transporters.[13][15]

Protocol: hCMEC/D3 Transwell Permeability Assay

  • Cell Seeding: Coat Transwell inserts (e.g., 0.4 µm pore size) with collagen.[10][16] Seed hCMEC/D3 cells onto the inserts and culture them for 6-7 days until a confluent monolayer is formed.[10]

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow or FITC-dextran.[12][16]

  • Permeability Assessment (Apical to Basolateral):

    • Add the test compound to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber.

    • Quantify the compound concentration via LC-MS/MS.

  • Efflux Ratio Assessment (Bidirectional Transport):

    • In a separate set of wells, perform the experiment in reverse (basolateral to apical) to measure active efflux.

    • Calculate the apparent permeability (Papp) for both directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.

  • Data Analysis: The apparent permeability (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the cellular barrier.

Transwell_Assay cluster_setup Assay Setup cluster_AB Permeability (A→B) cluster_BA Efflux (B→A) Transwell Apical Chamber (Blood side) hCMEC/D3 Monolayer on Porous Membrane Basolateral Chamber (Brain side) Add_A Add Compound to Apical Chamber Add_B Add Compound to Basolateral Chamber Sample_B Sample from Basolateral Chamber Add_A->Sample_B Incubate Papp_AB Calculate Papp (A→B) Sample_B->Papp_AB Result Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) Papp_AB->Result Sample_A Sample from Apical Chamber Add_B->Sample_A Incubate Papp_BA Calculate Papp (B→A) Sample_A->Papp_BA Papp_BA->Result

Caption: Bidirectional Transwell assay to determine permeability and efflux ratio.

Section 3: In Vivo Confirmation

The definitive assessment of BBB permeability is conducted in vivo, typically using rodent models.[17] This approach accounts for all physiological factors, including plasma protein binding, metabolism, and the complex, dynamic nature of the BBB. The key metric derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu).[2][18][19]

This study directly measures the compound's concentration in the brain and plasma after administration. A Kp,uu value greater than 0.3 is often considered indicative of sufficient brain penetration for target engagement, while a value near 1.0 suggests free diffusion without significant efflux.[18]

Protocol: In Vivo Brain Penetration (Mouse/Rat)

  • Compound Administration: Administer 3-(3-Fluoro-5-methylbenzyl)piperidine to a cohort of rodents (e.g., via intravenous or oral routes) at a specific dose.

  • Sample Collection: At a predetermined time point (e.g., when equilibrium between plasma and brain is expected), collect blood and brain tissue samples.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Homogenize the brain tissue in a buffer.

  • Fraction Unbound Measurement (Equilibrium Dialysis):

    • Determine the fraction of the compound that is not bound to proteins in both plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis. This step is critical for calculating the unbound concentrations.

  • Bioanalysis: Quantify the total concentration of the compound in the plasma (Cplasma) and brain homogenate (Cbrain) using LC-MS/MS.

  • Calculation of Kp,uu:

    • Calculate the unbound concentration in plasma: Cu,plasma = Cplasma * fu,p

    • Calculate the unbound concentration in brain: Cu,brain = Cbrain * fu,brain

    • Calculate the final ratio: Kp,uu = Cu,brain / Cu,plasma

InVivo_Workflow cluster_animal In Vivo Phase cluster_processing Sample Processing & Analysis cluster_calc Calculation Admin Administer Compound to Rodent Collect Collect Blood & Brain at Time T Admin->Collect Plasma Process Blood to Plasma Collect->Plasma Brain Homogenize Brain Tissue Collect->Brain LCMS Quantify Total Drug (C_brain, C_plasma) via LC-MS/MS Plasma->LCMS Dialysis Determine Fraction Unbound (fu_brain, fu_plasma) via Equilibrium Dialysis Plasma->Dialysis Brain->LCMS Brain->Dialysis Calc_Unbound Calculate Unbound Concentrations Cu_brain = C_brain * fu_brain Cu_plasma = C_plasma * fu_plasma LCMS->Calc_Unbound Dialysis->Calc_Unbound Calc_Kpuu Calculate Kp,uu Kp,uu = Cu_brain / Cu_plasma Calc_Unbound->Calc_Kpuu

Caption: Workflow for an in vivo rodent study to determine Kp,uu.

Section 4: Data Synthesis and Conclusion

The successful evaluation of 3-(3-Fluoro-5-methylbenzyl)piperidine's BBB permeability relies on the integration of data from all three tiers of analysis.

TierKey ParameterFavorable Outcome for BBB Permeability
In Silico Physicochemical ProfileMW < 500, TPSA < 90 Ų, logP 1-3
In Vitro (PAMPA) Permeability (Pe)High Pe relative to known CNS+ controls
In Vitro (Transwell) Apparent Permeability (Papp)High Papp (A→B)
In Vitro (Transwell) Efflux Ratio (ER)ER < 2 (Indicates not a P-gp substrate)
In Vivo Unbound Ratio (Kp,uu)Kp,uu > 0.3

A consistent narrative across these assays provides strong evidence for a compound's behavior. For instance, favorable in silico properties followed by high permeability in the PAMPA assay would suggest good passive diffusion. If the Transwell assay then reveals a high efflux ratio, it would explain potentially low in vivo brain exposure despite good passive permeability. A final Kp,uu value integrates all these factors, providing the most clinically relevant predictor of a compound's ability to reach its target in the CNS.[2][18][20]

References

  • Narayanan, R., & Gunturi, S. B. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Computer-Aided Molecular Design, 19(9-10), 657-664.
  • Ye, L., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Pharmaceutical Sciences, 101(10), 3821-3833.
  • Al-Kofahi, M., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 27(3), 1234.
  • Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(11), 1235-1248.
  • Doan, K. M. M., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 579.
  • Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(6), 443-449.
  • Doan, K. M. M., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 579.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • ResearchGate. (n.d.). The Role of P-glycoprotein in the Blood-Brain Barrier.
  • Ghose, A. K., et al. (2022). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 65(1), 1-27.
  • MDPI. (2025). Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Molecules, 30(1), 123.
  • de Vries, H. E. (2021). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. Current Pharmaceutical Design, 27(21), 2456-2465.
  • Basheer, L., & Hart, B. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics, 10(3-s), 234-241.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
  • Di, L. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 17(3), 365.
  • de Lange, E. C. M. (2026). Courses on the BBB in CNS Drug Development. Leiden University.
  • Enamine. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode).
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Begley, D. J. (2004). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Current Pharmaceutical Design, 10(12), 1295-1312.
  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of CNS Pathogen Invasion. Journal of Infectious Diseases, 200(8), 1235-1244.
  • Cho, C. F., et al. (2022). High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis. Bio-protocol, 12(8), e4393.
  • Uchida, Y., et al. (2021). Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios. Journal of Pharmaceutical Sciences, 110(5), 2059-2069.
  • Lee, S. K., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 48.
  • ResearchGate. (n.d.). FITC-D Permeability of hCMEC/D3 transwell system.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit.
  • Lee, S. K., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 48.
  • Eneberg, E., et al. (2022). Practical Application of Rodent Transporter Knockout Models to Assess Brain Penetration in Drug Discovery. Drug Metabolism and Bioanalysis Letters, 15(1), 12-21.
  • ResearchGate. (n.d.). Predicted Kp,uu,brain using method 1, i.e.
  • Langthaler, K., et al. (2023). Assessing extent of brain penetration in vivo (Kp,uu,brain) in Göttingen minipig using a diverse set of reference drugs. European Journal of Pharmaceutical Sciences, 189, 106554.

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Protocols & Analytical Methods

Method

Application Note: Multinuclear NMR Structural Elucidation of 3-(3-Fluoro-5-methylbenzyl)piperidine

Scientific Context & Scope Fluorinated building blocks, such as 3-(3-Fluoro-5-methylbenzyl)piperidine , are highly prized in modern medicinal chemistry. The strategic incorporation of fluorine modulates lipophilicity, en...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Scope

Fluorinated building blocks, such as 3-(3-Fluoro-5-methylbenzyl)piperidine , are highly prized in modern medicinal chemistry. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and improves target binding affinity—critical parameters in CNS and oncology drug development.

However, the structural elucidation of these compounds requires rigorous analytical frameworks. Relying solely on 1 H NMR is insufficient due to signal overlap in saturated heterocyclic systems (like piperidine) and complex coupling networks in substituted aromatics. As highlighted by the National Institutes of Health's perspective on , modern analytical workflows must leverage multinuclear strategies. By integrating 1 H, 13 C, and 19 F NMR, we transform standard characterization into a self-validating system where endogenous spin-1/2 fluorine nuclei act as built-in structural probes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol is designed as a closed-loop logical proof. Every structural hypothesis generated by 1D NMR is orthogonally verified by 2D correlation spectroscopy.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ (99.8% D). CDCl 3​ is selected for its excellent solubilizing properties for basic amines and its lack of exchangeable protons, which preserves the integrity of the piperidine N-H signal.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm) to calibrate chemical shifts accurately.

Acquisition Parameters (400 MHz Spectrometer)
  • 1 H NMR: 16 scans, 10-second relaxation delay ( d1​ ). Causality: A long relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that peak integrations perfectly reflect the stoichiometric ratio of the molecule.

  • 13 C{ 1 H} NMR: 1024 scans, 2-second relaxation delay, WALTZ-16 decoupling. Causality: Broad-band decoupling collapses JCH​ multiplets into sharp singlets, isolating the critical JCF​ scalar couplings necessary for mapping the aromatic ring.

  • 19 F NMR: 16 scans, 1 H-decoupled. The high gyromagnetic ratio of 19 F allows for rapid, high-signal-to-noise acquisition, a standard practice detailed in the.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal std) B 1D NMR Acquisition (1H, 13C{1H}, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phasing (Apodization, Baseline Corr.) B->D C->D E Multiplet Analysis & J-Coupling Extraction D->E F Structural Validation (Self-Consistent Assignment) E->F

Fig 1: Comprehensive NMR structural elucidation workflow for fluorinated building blocks.

Mechanistic Analysis of 1 H NMR Data

The 1 H NMR spectrum of 3-(3-Fluoro-5-methylbenzyl)piperidine is defined by three distinct domains: the aromatic ring, the methylene bridge, and the saturated piperidine heterocycle.

Causality of Aromatic Splitting: The 1,3,5-trisubstituted aromatic ring lacks symmetry due to the differing electronic effects of the fluorine, methyl, and alkyl substituents. The fluorine atom (spin 1/2) couples strongly through space and bonds with adjacent protons.

  • H-2' and H-4': Both protons are ortho to the fluorine atom. They experience strong three-bond scalar coupling ( 3JHF​≈9.6−9.8 Hz), appearing as distinct doublets of multiplets.

  • H-6': Situated meta to the fluorine, this proton only experiences weak four-bond coupling ( 4JHF​≈1.8 Hz). This physical isolation allows H-6' to be unambiguously assigned as a broad singlet, anchoring the rest of the aromatic assignments.

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
H-6' (Aromatic)6.78br s1H 4JHF​≈1.8
H-4' (Aromatic)6.70dt1H 3JHF​=9.6 , 4JHH​=1.8
H-2' (Aromatic)6.65dt1H 3JHF​=9.8 , 4JHH​=1.8
CH 2​ (Benzyl)2.45d2H 3JHH​=7.0
H-2eq (Piperidine)3.05m1H-
H-6eq (Piperidine)2.95m1H-
H-6ax (Piperidine)2.50m1H-
H-2ax (Piperidine)2.40m1H-
NH (Piperidine)1.80br s1H-
H-3 (Piperidine)1.75m1H-
H-4eq, H-5eq (Pip)1.65m2H-
H-4ax, H-5ax (Pip)1.25m2H-
CH 3​ (Methyl)2.30s3H-

Mechanistic Analysis of 13 C & 19 F NMR Data

The 13 C spectrum provides the most definitive proof of the fluorinated aromatic architecture. Because the spectrum is 1 H-decoupled, the only splitting observed arises directly from the 19 F nucleus.

Causality of Carbon-Fluorine Coupling: The magnitude of the carbon-fluorine coupling constant ( JCF​ ) decays predictably as a function of the number of intervening bonds. This creates a topological map of the molecule:

  • 1JCF​ (Direct Bond): The carbon directly bonded to fluorine (C-3') exhibits a massive splitting of ~244.5 Hz.

  • 2JCF​ (Ortho Carbons): C-2' and C-4' are split by ~21 Hz.

  • 3JCF​ (Meta Carbons): C-1' and C-5' are split by ~7-8 Hz.

  • 4JCF​ (Para Carbon): C-6' shows minimal splitting (~2.5 Hz).

This predictable attenuation is a hallmark of fluorinated pharmaceuticals and provides an orthogonal layer of structural validation, as extensively documented in .

Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C-3' (C-F)162.8d 1JCF​=244.5
C-1' (C-CH 2​ )142.5d 3JCF​=7.5
C-5' (C-CH 3​ )140.2d 3JCF​=8.0
C-6' (CH)125.1d 4JCF​=2.5
C-4' (CH)113.8d 2JCF​=21.0
C-2' (CH)112.4d 2JCF​=21.5
CH 2​ (Benzyl)42.6s-
C-2 (Piperidine)51.5s-
C-6 (Piperidine)46.8s-
C-3 (Piperidine)36.4s-
C-4 (Piperidine)31.2s-
C-5 (Piperidine)25.8s-
CH 3​ (Methyl)21.3d 4JCF​=1.5

Structural Validation via 2D NMR (HMBC)

A truly robust analytical protocol does not rely on 1D assignments alone. To prove that the piperidine ring, the methylene bridge, and the fluorinated phenyl ring are connected in the exact sequence proposed, we utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

HMBC visualizes correlations across 2 to 3 bonds ( 2JCH​ and 3JCH​ ). By irradiating the benzyl CH 2​ protons ( δ 2.45 ppm), we expect to see cross-peaks intersecting with both the aromatic carbons and the piperidine carbons. If the benzyl protons correlate with C-1', C-2', and C-6' on the aromatic side, and C-2, C-3, and C-4 on the piperidine side, the molecular connectivity is mathematically and physically validated.

HMBC_Correlations H_Ben Benzyl Protons (H-1'') C_Ar Aromatic Carbons (C-1', C-2', C-6') H_Ben->C_Ar 2J & 3J HMBC C_Pip Piperidine Carbons (C-2, C-3, C-4) H_Ben->C_Pip 2J & 3J HMBC

Fig 2: Key HMBC correlations validating the linkage between piperidine, benzyl, and aryl groups.

References

  • The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (PMC) URL:[Link][1]

  • Fast 19F Magic-Angle Spinning Nuclear Magnetic Resonance for the Structural Characterization of Active Pharmaceutical Ingredients Source: Analytical Chemistry (ACS Publications) URL:[Link][2]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PubMed (NIH) URL:[Link][3]

Sources

Application

Application Note: LC-MS/MS Fragmentation Pathways and Analytical Workflows for 3-(3-Fluoro-5-methylbenzyl)piperidine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Context 3-(3-Fluoro-5-methylbenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

3-(3-Fluoro-5-methylbenzyl)piperidine (Chemical Formula: C₁₃H₁₈FN, Exact Mass: 207.1423 Da) is a highly specific structural motif frequently utilized as a building block in the synthesis of advanced pharmaceutical agents, including novel hematopoietic progenitor kinase 1 (HPK1) inhibitors[1][2]. Because the benzylpiperidine scaffold is prevalent in both targeted therapeutics and designer drugs, establishing a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical for pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking[3].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality behind the electrospray ionization (ESI) behavior of this molecule, map its collision-induced dissociation (CID) pathways, and provide a self-validating experimental protocol designed for high-resolution accurate mass (HRAM) systems.

Mechanistic Insights into LC-MS/MS Fragmentation

When subjected to positive-mode Electrospray Ionization (ESI+), the basic piperidine nitrogen (pKa ~10) readily accepts a proton, yielding a highly stable precursor ion [M+H]+ at m/z 208.1502 . Upon entering the collision cell, the molecule undergoes predictable, energy-dependent fragmentation pathways characteristic of benzylpiperidine derivatives[4][5].

Primary Fragmentation Pathways
  • Pathway A: Benzylic Cleavage (Charge on Benzyl Moiety) The C-C bond connecting the benzyl group to the piperidine ring is highly labile. Cleavage of this bond, accompanied by the loss of the piperidine radical, leaves the charge localized on the aromatic portion. This generates the 3-fluoro-5-methylbenzyl cation at m/z 123.0610 . Due to resonance stabilization, this is typically the base peak at moderate collision energies[4].

  • Pathway B: Benzylic Cleavage (Charge on Piperidine) Alternatively, heterolytic cleavage can result in the charge being retained on the nitrogenous ring, yielding a piperidinium cation at m/z 84.0813 [5].

  • Pathway C: Alpha-Cleavage and Ammonia Loss At higher collision energies, the piperidine ring undergoes alpha-cleavage followed by the expulsion of a neutral ammonia molecule (NH₃, 17.0265 Da). This neutral loss pathway yields a hydrocarbon fragment at m/z 191.1237 , a hallmark of cyclic aliphatic amines[3].

fragmentation Precursor Precursor Ion [M+H]+ m/z 208.1502 Frag1 3-Fluoro-5-methylbenzyl Cation m/z 123.0610 Precursor->Frag1 Benzylic Cleavage (Loss of Piperidine Radical) Frag2 Piperidinium Cation m/z 84.0813 Precursor->Frag2 Benzylic Cleavage (Charge Retention on N) Frag3 [M+H - NH3]+ m/z 191.1237 Precursor->Frag3 Alpha-Cleavage (Neutral Loss of NH3)

Figure 1: Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Quantitative Data Presentation

To facilitate rapid mass spectral library matching and method development, the quantitative fragmentation data is summarized below. Mass errors must be maintained at ≤ 5 ppm to ensure structural confidence.

Precursor Ion (m/z)Product Ion (m/z)Assigned FormulaNeutral Loss (Da)Fragmentation MechanismOptimal NCE (%)Relative Abundance
208.1502123.0610 [C8​H8​F]+ 85.0892Benzylic Cleavage35100% (Base Peak)
208.150284.0813 [C5​H10​N]+ 124.0689Benzylic Cleavage4545%
208.1502191.1237 [C13​H16​F]+ 17.0265Alpha-Cleavage (-NH₃)2515%
208.1502109.0453 [C7​H6​F]+ 99.1049Tropylium Ion Formation5510%

Experimental Protocols: A Self-Validating Workflow

A robust analytical method requires built-in causality and self-validation. The following step-by-step protocol is designed for UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer.

workflow SP Sample Preparation (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) SP->LC MS ESI-MS/MS Acquisition (Pos. Mode) LC->MS DA Data Analysis & Annotation (Mass Error < 5 ppm) MS->DA

Figure 2: Self-validating UHPLC-MS/MS analytical workflow for structural confirmation.

Step 1: Sample Preparation
  • Dilution: Reconstitute the analyte in a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL.

    • Causality: Formic acid acts as a proton donor. Pre-protonating the basic piperidine nitrogen in the solution phase drastically increases the ESI+ ionization efficiency, maximizing the [M+H]+ signal intensity and ensuring a stable spray.

Step 2: UHPLC Separation
  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic 3-fluoro-5-methylbenzyl group interacts strongly with the C18 stationary phase, while the protonated piperidine provides sufficient polarity to prevent excessive retention. Acetonitrile is chosen over methanol for Mobile Phase B to provide sharper peak shapes and lower backpressure.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Source Parameters: Capillary Temperature at 320°C, Spray Voltage at +3.5 kV.

    • Causality: A high capillary temperature ensures complete desolvation of the ESI droplets, which is critical for relatively low molecular weight compounds (207.29 g/mol ) to prevent the formation of solvent cluster ions.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Targeted MS2 (ddMS2).

  • Isolation Window: 1.0 m/z.

  • Collision Energy (CE): Stepped Normalized Collision Energy (NCE) at 20, 35, and 50.

    • Causality: Stepped NCE ensures that a single composite MS/MS spectrum captures both the fragile benzylic cleavages (requiring low NCE) and the higher-energy ring-opening events (requiring high NCE), providing a complete structural fingerprint.

Step 4: System Suitability and Self-Validation (Trustworthiness)

To ensure the trustworthiness of the generated data, the protocol mandates a self-validating loop:

  • Isotope Pattern Verification: Before analyzing MS/MS spectra, the MS1 isotopic envelope of m/z 208.1502 must be verified. The M+1 peak must appear at ~14.5% relative abundance to the M0 peak, confirming the presence of 13 carbon atoms ( C13​ ).

  • Orthogonal Confirmation via Breakdown Curves: The causality of fragmentation is validated by ramping the collision energy. As NCE increases from 10 to 60, the precursor (m/z 208.15) must proportionally decrease while the terminal fragments (m/z 123.06 and 84.08) increase. This inverse relationship definitively proves a direct precursor-product relationship and eliminates the possibility of in-source contamination.

References

  • US10899755B2 - Benzothiazole compounds and uses thereof. Google Patents.
  • US11014929B2 - Pyrazolopyrimidine compounds and uses thereof. Google Patents.
  • Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI.
  • Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. PMC.
  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Publications.

Sources

Method

Application Notes and Protocols: 3-(3-Fluoro-5-methylbenzyl)piperidine in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is critical for improving target selectivity and clinical success rates. Piperidine-based 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is critical for improving target selectivity and clinical success rates. Piperidine-based 3D fragments are highly privileged scaffolds that introduce essential Fsp3 character and conformational complexity into drug candidates .

3-(3-Fluoro-5-methylbenzyl)piperidine is an advanced, bifunctional building block designed for high-value drug discovery programs. Its architecture is meticulously tuned for both synthetic versatility and optimal pharmacokinetic (PK) properties:

  • 3-Substituted Piperidine Core: Unlike 4-substituted piperidines which are linear, or 2-substituted piperidines which suffer from severe steric hindrance around the nitrogen, the 3-position provides an ideal vectorization angle. It exists in an equilibrium of chair conformations, allowing substituents to adopt equatorial or axial orientations to perfectly complement target binding pockets .

  • 3-Fluoro-5-methylphenyl Motif: This specific substitution pattern is a highly effective bioisostere for chlorophenyl or dimethylphenyl groups. The fluorine atom acts as a metabolic shield, blocking cytochrome P450 (CYP450)-mediated oxidation at that position, while also engaging in multipolar interactions with protein backbone amides. Concurrently, the methyl group serves as a lipophilic anchor to fill deep hydrophobic clefts.

  • Secondary Amine Reactivity: The basic piperidine nitrogen (pKa ~9.5) allows for divergent late-stage functionalization, including N-alkylation, N-arylation, and N-acylation.

Pharmacophore N Piperidine Secondary Amine pKa ~9.5 Salt Bridge / H-Bond Donor Target Target Protein Binding Site N->Target Asp/Glu Residue F 3-Fluoro Substituent Metabolic Shield Multipolar Interaction F->Target Backbone Amide Me 5-Methyl Substituent Lipophilic Anchor Hydrophobic Pocket Me->Target Val/Ile/Leu Cleft Linker Benzyl Linker Conformational Flexibility Induced Fit Linker->Target Vectorization

Caption: Pharmacophore mapping and putative target interactions of the building block.

Physicochemical & Pharmacokinetic Profiling

Before integrating this building block into a library synthesis, it is crucial to understand its baseline physicochemical properties. The table below summarizes the calculated metrics for the unconjugated scaffold.

PropertyValueMedicinal Chemistry Implication
Molecular Weight (MW) 207.30 g/mol Low MW leaves a generous budget (<300 Da) for further functionalization while adhering to Lipinski's Rule of 5.
cLogP ~2.8Optimal lipophilicity for central nervous system (CNS) penetration and oral bioavailability.
pKa (Conjugate Acid) ~9.5Highly basic; will be protonated at physiological pH (7.4), enabling strong salt-bridge interactions with target Asp/Glu residues.
Fraction sp3 (Fsp3) 0.54High 3D character correlates with improved solubility and reduced off-target promiscuity.
Topological Polar Surface Area 12.0 ŲExcellent membrane permeability profile.

Divergent Functionalization Workflows

The true power of 3-(3-Fluoro-5-methylbenzyl)piperidine lies in its synthetic tractability. As a secondary amine, it can be rapidly diversified into distinct chemical spaces.

Functionalization Core 3-(3-Fluoro-5-methylbenzyl) piperidine RedAm Reductive Amination (N-Alkyl) Core->RedAm NaBH(OAc)3 DCE, RT Buchwald Buchwald-Hartwig (N-Aryl) Core->Buchwald Pd2(dba)3, RuPhos Base, Heat Amide Amide Coupling (N-Acyl) Core->Amide HATU, DIPEA DMF, RT

Caption: Divergent synthetic functionalization of the piperidine core.

Protocol A: Chemoselective Reductive Amination

Causality & Rationale: Reductive amination is the premier method for N-alkylation. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is exceptionally mild, less toxic, and exhibits superior chemoselectivity—it reduces the transiently formed iminium ion much faster than it reduces the starting aldehyde, preventing the formation of undesired alcohol byproducts . 1,2-Dichloroethane (DCE) is selected as the solvent because the reaction kinetics are significantly faster in DCE compared to THF .

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 3-(3-Fluoro-5-methylbenzyl)piperidine (1.0 equiv, 0.2 M) and the target aldehyde (1.1 equiv) in anhydrous DCE.

  • Catalysis (Optional): If utilizing a sterically hindered ketone instead of an aldehyde, add glacial acetic acid (1.0-2.0 equiv) to accelerate iminium ion formation.

  • Reduction: Stir at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 equiv) in a single portion. The reaction is mildly exothermic.

  • In-Process Control: Monitor via LC-MS or TLC. The secondary amine should be fully consumed within 2-12 hours.

  • Self-Validating Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Logic: This neutralizes any acetic acid and safely hydrolyzes unreacted hydride species, preventing post-reaction alkylation artifacts. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Coupling a secondary cyclic amine like piperidine to an aryl halide is notoriously difficult due to the propensity for β -hydride elimination, which yields oxidized enamine byproducts. To overcome this, we employ a bulky dialkylbiaryl phosphine ligand (e.g., RuPhos) paired with Pd₂(dba)₃. The extreme steric bulk of RuPhos forces the palladium center to rapidly undergo reductive elimination, outcompeting the β -hydride elimination pathway and securing high yields of the N-aryl piperidine .

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or microwave vial, combine 3-(3-Fluoro-5-methylbenzyl)piperidine (1.2 equiv), the aryl bromide/chloride (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Degassing (Critical Step): Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon three times. Logic: Pd(0) complexes are highly susceptible to oxidation by atmospheric O₂, which irreversibly poisons the catalytic cycle.

  • Solvent Addition: Inject anhydrous, sparged Toluene or 1,4-Dioxane (0.1 M) via syringe.

  • Reaction: Heat the mixture to 85–100 °C in an oil bath for 8–16 hours.

  • Self-Validating Workup: Cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite. Logic: This removes palladium black and insoluble inorganic salts (NaBr/NaCl) which can cause severe emulsion issues during aqueous extraction and streak during silica gel chromatography. Concentrate the filtrate and purify via flash chromatography.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Advances.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Strategies for Novel Piperidine Analogs in Murine Models

Introduction: Navigating the Preclinical Path for 3-(3-Fluoro-5-methylbenzyl)piperidine and its Analogs The journey of a novel chemical entity from bench to potential clinical application is fraught with challenges, a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Path for 3-(3-Fluoro-5-methylbenzyl)piperidine and its Analogs

The journey of a novel chemical entity from bench to potential clinical application is fraught with challenges, a primary one being the establishment of a safe and effective in vivo dosing regimen. This document provides a comprehensive guide for developing dosing strategies for investigational compounds, using the structural archetype of 3-(3-Fluoro-5-methylbenzyl)piperidine. As specific in vivo data for this particular molecule is not publicly available, it will be treated as a representative example of a new chemical entity (NCE) with anticipated poor aqueous solubility—a common characteristic of modern drug candidates.[1][2][3]

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to improve pharmacokinetic properties.[4] However, the overall physicochemical properties of a molecule like 3-(3-Fluoro-5-methylbenzyl)piperidine—lipophilicity, crystalline structure, and pKa—will dictate its formulation and subsequent in vivo behavior.[3][5] This guide emphasizes a systematic, evidence-based approach to formulation development, dose range finding, and the design of pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models, all while upholding the highest standards of animal welfare.[6][7][8]

Part 1: Physicochemical Characterization & Formulation Development

The first critical step is to understand the compound's properties to select an appropriate vehicle for in vivo administration. A poorly chosen vehicle can lead to inaccurate and irreproducible results, or even overt toxicity, confounding study outcomes.[9][10]

Essential Physicochemical Analysis

Before any in vivo work, the following must be determined:

  • Aqueous Solubility: Assess solubility at various pH levels (e.g., pH 2.0, 7.4, 9.0) to understand how it might behave in different physiological environments.

  • LogP/LogD: This measures the lipophilicity of the compound, which is a key predictor of its absorption and distribution characteristics.[3]

  • pKa: The ionization constant will influence solubility and permeability across biological membranes.[5]

  • Melting Point & Solid-State Form: Understanding if the compound is crystalline or amorphous can impact its dissolution rate.[3]

Formulation Strategy: A Tiered Approach

For a compound presumed to be poorly soluble, a tiered approach to vehicle selection is recommended. The goal is to use the simplest and most inert vehicle possible.[11]

Table 1: Tiered Vehicle Selection Strategy for a Novel Piperidine Analog

TierVehicle TypeComposition ExamplesSuitability & Considerations
1 Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or Carboxymethyl cellulose (CMC) in sterile water.[12][13]Pros: Generally well-tolerated, minimal physiological impact.Cons: May not be suitable for high doses if compound has very low solubility. Particle size is critical.[14]
2 Aqueous Solution with Co-solvents/Surfactants 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[2]Pros: Can significantly enhance solubility.Cons: Co-solvents can have their own biological effects and may cause toxicity at higher concentrations.[2][9]
3 Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS) using oils (e.g., corn oil, sesame oil) and surfactants.[1][14]Pros: Excellent for highly lipophilic compounds, can improve oral bioavailability.Cons: More complex to prepare; potential for vehicle to alter lipid metabolism.[11][13]
4 pH-Adjusted Buffers Citrate or phosphate buffers.Pros: Can solubilize ionizable compounds.Cons: The final pH must be within a physiologically tolerable range for the chosen route of administration.[9][15]
Protocol 1: Preparation of a 0.5% Methylcellulose Suspension

This protocol describes the preparation of a common aqueous vehicle for suspending poorly soluble compounds for oral administration.

  • Materials:

    • Methylcellulose (low viscosity)

    • Sterile water for injection

    • Magnetic stirrer and stir bar

    • Sterile graduated cylinder and beaker

  • Procedure:

    • Weigh the required amount of methylcellulose for the desired final volume (e.g., 0.5 g for 100 mL).

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • Add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.

    • Once dispersed, add the remaining volume of cold sterile water and continue to stir in a cold water bath until a clear, viscous solution is formed.

    • Accurately weigh the required amount of 3-(3-Fluoro-5-methylbenzyl)piperidine and add it to the vehicle.

    • Homogenize the suspension using a sonicator or a high-speed homogenizer to ensure uniform particle size.

    • Prepare the formulation fresh daily and keep it under constant gentle agitation during the dosing procedure to maintain homogeneity.[11]

Part 2: Administration Routes & Dosing Parameters

The choice of administration route is fundamental and depends on the study's objectives, such as investigating oral bioavailability or achieving rapid systemic exposure.

Common Administration Routes in Murine Models
  • Oral (p.o.) Gavage: Standard for assessing oral absorption and bioavailability. Requires skilled personnel to avoid injury.[16][17]

  • Intravenous (i.v.) Injection: Typically via the lateral tail vein, this route provides 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution.[18][19]

  • Intraperitoneal (i.p.) Injection: Often used for convenience, but absorption can be variable and may not accurately reflect clinical routes.

  • Subcutaneous (s.c.) Injection: Provides slower, more sustained absorption compared to i.v. or i.p. routes.

Dosing Volume and Needle Gauge Recommendations

Adherence to established volume limits is crucial for animal welfare and data integrity.[7][20] Over-dosing volumes can cause distress, tissue damage, and affect absorption.[21]

Table 2: Recommended Maximum Dosing Volumes and Needle Sizes for Mice (25-30g)

RouteMax Volume (mL/kg)Recommended Volume (mL/kg)Needle Gauge
Oral (p.o.) 105-1020-22G (gavage)
Intravenous (i.v.) 52-527-30G
Intraperitoneal (i.p.) 105-1025-27G
Subcutaneous (s.c.) 10525-27G

Source: Adapted from multiple institutional and literature guidelines.[16][18][20][21]

Diagram 1: Decision Workflow for Formulation and Route Selection

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Route & Study Design A Determine Physicochemical Properties (Solubility, LogP, pKa) B Is Compound Water Soluble (>1 mg/mL)? A->B C Use Saline or PBS Solution B->C Yes D Tiered Formulation Approach B->D No H Define Study Objective C->H E Tier 1: Aqueous Suspension (0.5% MC/CMC) D->E Start F Tier 2: Co-solvent System (e.g., DMSO/PEG/Tween) E->F If insoluble E->H G Tier 3: Lipid-Based (e.g., Corn Oil, SEDDS) F->G If still insoluble F->H G->H I Oral Bioavailability? (p.o. Gavage) H->I Pharmacokinetics J Systemic PK/Efficacy? (i.v. Injection) H->J Pharmacokinetics K Dose Range Finding & Tolerability Study I->K J->K

Caption: Decision workflow for selecting a suitable formulation and administration route.

Part 3: Experimental Protocols

The following protocols outline a logical progression from initial tolerability assessment to a definitive pharmacokinetic study.

Protocol 2: Maximum Tolerated Dose (MTD) / Dose Range-Finding Study

Objective: To determine the highest dose of the compound that can be administered without causing significant overt toxicity. This is essential for selecting dose levels for subsequent efficacy and PK studies.

  • Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old, single-sex to reduce variability.

  • Group Size: n=3-5 mice per group.

  • Dose Escalation:

    • Administer a single dose of the compound via the intended route (e.g., oral gavage).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

    • Include a vehicle control group.[9]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24 and 48 hours.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).

    • Record body weight daily. A weight loss of >15-20% is a common humane endpoint.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe clinical signs.

Protocol 3: Murine Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

  • Animal Model: C57BL/6 mice, 8-10 weeks old (n=3-4 per time point).

  • Study Design:

    • Group 1 (i.v.): Administer a single bolus dose (e.g., 1-2 mg/kg) via the lateral tail vein. The dose should be low enough to ensure complete solubility in the chosen vehicle.

    • Group 2 (p.o.): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse samples (one sample per mouse) at multiple time points.

    • i.v. group time points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • p.o. group time points (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Collect blood (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
Elimination half-lifeDetermines dosing interval.
CL ClearanceRate at which the drug is removed from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation (Calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).
Diagram 2: Workflow for a Typical PK/PD Study

G A Dose Range Finding (MTD Study) B Select Doses for PK/PD (e.g., 1, 10, 30 mg/kg) A->B C Pharmacokinetic (PK) Study (i.v. and p.o. arms) B->C D Pharmacodynamic (PD) Study (Target Engagement/Efficacy) B->D E Blood/Plasma Sampling (Time Course) C->E F Tissue/Tumor Sampling (Time Course) D->F G Bioanalysis (LC-MS/MS) Quantify Drug Concentration E->G H Biomarker Analysis (e.g., Western, ELISA, qPCR) F->H I Calculate PK Parameters (Cmax, AUC, t1/2, F%) G->I J Determine PD Effect (e.g., % Target Inhibition) H->J K Establish PK/PD Relationship (Correlate Exposure with Effect) I->K J->K L Inform Dose for Efficacy Studies K->L

Caption: Integrated workflow for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Part 4: Scientific Integrity and Animal Welfare

All in vivo experiments must be conducted with the highest commitment to scientific rigor and animal welfare.

  • The 3Rs (Replacement, Reduction, Refinement): These principles should be integral to the study design.[6] Refinement includes using appropriate restraint techniques, ensuring personnel are highly trained in procedures like oral gavage and i.v. injection, and using humane endpoints.[7][17][18]

  • IACUC Approval: All animal procedures must be described in a protocol and approved by the institution's Institutional Animal Care and Use Committee (IACUC) before initiation.[22]

  • Vehicle Controls: A vehicle-only control group is mandatory in all studies to ensure that any observed effects are due to the test compound and not the formulation components.[9][11]

  • Data Integrity: Maintain meticulous records of dosing, observations, and sample collection. Blinding of study personnel during data collection and analysis is recommended where feasible to reduce bias.

By following this structured and scientifically grounded approach, researchers can effectively and ethically establish the in vivo dosing parameters for novel compounds like 3-(3-Fluoro-5-methylbenzyl)piperidine, generating the robust data necessary to make informed decisions and advance promising candidates through the drug development pipeline.[23][24][25]

References

  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • WuXi AppTec DMPK.
  • Jadhav, S. et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Turner, P.V. et al.
  • MedchemExpress.com. Animal Dosing Guidelines.
  • Müller, R.H. et al.
  • OLAW.
  • PRISYS Biotech.
  • InnoSer.
  • Workman, P. et al. Of mice and men: the evolution of animal welfare guidelines for cancer research. PMC.
  • Comparative Medicine NUS. Recommended Volume for Administered Substances.
  • Wyska, E. et al.
  • van der Meer, J.W.M. et al. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy.
  • Ashton, S. et al. The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. AACR Journals.
  • Ganesan, K. et al.
  • UCSF IACUC.
  • InnoSer. PK/PD and Tolerability Testing in the ADPKD Mouse Model.
  • ResearchG
  • Wargent, E.T. Practical Considerations for In Vivo Mouse Studies. PubMed.
  • Diehl, K.H. et al. A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • Benchchem.
  • Tuttle, A.H. et al. Choice of vehicle affects pyraclostrobin toxicity in mice.
  • UCSF IACUC.
  • Animal Ethics Infolink. Guidelines for the Housing of Mice in Scientific Institutions.
  • University of Michigan.
  • Prathipati, P. et al. A Retrospective Analysis for Different Routes of Administration in Mice-Percutaneous Retro-Orbital, Jugular Catheter, Tail Vein and Femoral Cut Down Injections. Scirp.org.
  • Science Council of Japan. Guidelines for Proper Conduct of Animal Experiments.
  • The National Committee for Research Ethics in Science and Technology (NENT). Ethical Guidelines for the Use of Animals in Research.
  • Scott, A.D. et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • Santa Cruz Biotechnology. 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride.
  • Ding, K. et al. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC.
  • Antia, U. et al. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Szymański, P. et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Zhang, M. et al. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.

Sources

Method

Application Note: Scale-Up Manufacturing and Batch Synthesis of 3-(3-Fluoro-5-methylbenzyl)piperidine

Executive Summary The 3-benzylpiperidine structural motif is a privileged scaffold in pharmaceutical chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-benzylpiperidine structural motif is a privileged scaffold in pharmaceutical chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and biologically active molecules[1][2]. The introduction of specific halogen and alkyl substitutions, such as in 3-(3-Fluoro-5-methylbenzyl)piperidine , modulates lipophilicity and metabolic stability. This application note details a scalable, two-step batch synthesis protocol designed for pilot-scale manufacturing, emphasizing process safety, catalytic efficiency, and high-throughput analytical validation.

Retrosynthetic Strategy & Route Selection

The synthesis of substituted 3-benzylpiperidines can be approached via several pathways, including asymmetric synthesis, chiral resolution, or racemic batch synthesis[1]. For early-stage scale-up where the racemate is required for subsequent resolution or testing, a highly efficient two-step sequence is preferred.

  • Nucleophilic Addition: Grignard reaction of 3-fluoro-5-methylphenylmagnesium bromide with pyridine-3-carboxaldehyde.

  • Tandem Deoxygenation-Saturation: A one-pot catalytic hydrogenation that simultaneously deoxygenates the benzylic alcohol and saturates the pyridine ring to yield the piperidine core[2].

This route eliminates the need for isolated halogenated intermediates and minimizes hazardous waste streams compared to traditional cross-coupling and subsequent reduction methods.

G SM1 3-Fluoro-5-methylphenyl Bromide Grignard Grignard Addition (THF, 0°C to RT) SM1->Grignard Mg turnings, I2 (cat) SM2 Pyridine-3- carboxaldehyde SM2->Grignard Intermediate Pyridinyl Methanol Intermediate Grignard->Intermediate NH4Cl Quench Waste Aqueous Waste Treatment Grignard->Waste Aqueous phase Hydrogenation Pd/C Catalyzed Deoxygenation & Saturation Intermediate->Hydrogenation H2 (50 psi), Acidic MeOH Product 3-(3-Fluoro-5-methylbenzyl) piperidine Hydrogenation->Product Filtration & Isolation

Fig 1: Process workflow for the batch synthesis of 3-(3-Fluoro-5-methylbenzyl)piperidine.

Process Chemistry & Optimization

Grignard Formation and Addition

The starting material, 3-fluoro-5-methylbenzyl bromide (or the corresponding bromobenzene for direct attachment), requires careful initiation[4]. To prevent Wurtz coupling side-reactions during scale-up, the Grignard reagent is formed at controlled temperatures (< 35°C) using a continuous feed of the aryl bromide into a suspension of magnesium turnings.

One-Pot Deoxygenation and Saturation

Table 1: Catalyst and Condition Screening for Tandem Reduction

CatalystSolvent SystemPressure (psi)Temp (°C)Conversion (%)Yield of Target (%)Impurity Profile
10% Pd/CMeOH / AcOH (9:1)5060>99%88%Minimal ring-opening
5% PtO2EtOH / HCl605095%62%High defluorination
10% Pd/CEtOAc / TFA407080%45%Incomplete saturation
5% Rh/Al2O3MeOH / AcOH (9:1)10080>99%71%Over-reduction byproducts

Insight: 10% Pd/C in a Methanol/Acetic Acid mixture provides the optimal balance of reactivity and chemoselectivity, preventing the hydrodefluorination of the aromatic ring while ensuring complete saturation of the pyridine core.

Experimental Protocols (Pilot Scale)

Note: The following protocols are designed for execution in a professional, controlled laboratory or pilot-plant environment equipped with proper ventilation, pressure-rated reactors, and standard industrial safety controls.

Protocol A: Synthesis of (3-Fluoro-5-methylphenyl)(pyridin-3-yl)methanol
  • Preparation of Grignard Reagent: In a dry, nitrogen-purged 20 L jacketed reactor, suspend Magnesium turnings (1.1 eq) in anhydrous THF (5 L). Add a catalytic amount of iodine to activate the magnesium. Slowly dose a solution of 3-fluoro-5-methylbromobenzene (1.0 eq) in THF (3 L) over 2 hours, maintaining the internal temperature between 25°C and 30°C via jacket cooling.

  • Nucleophilic Addition: Cool the resulting Grignard solution to 0°C. Dropwise, add a solution of pyridine-3-carboxaldehyde (0.95 eq) in THF (2 L) over 90 minutes. Maintain the temperature below 10°C to prevent side reactions.

  • Quench and Workup: Stir the mixture for an additional 2 hours at room temperature. Quench the reaction by slowly transferring the mixture into a secondary vessel containing saturated aqueous NH₄Cl (10 L) at 0°C.

  • Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 5 L). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyridinyl methanol intermediate.

Protocol B: Catalytic Deoxygenation and Ring Saturation
  • Reactor Setup: Transfer the crude intermediate (approx. 1.0 kg) into a 10 L Hastelloy pressure reactor.

  • Solvent and Catalyst Addition: Dissolve the intermediate in a mixture of Methanol (6 L) and Glacial Acetic Acid (0.6 L). Carefully charge 10% Pd/C (50% wet, 10 wt% relative to the substrate) under a nitrogen blanket.

  • Hydrogenation: Seal the reactor and purge with Nitrogen (3x), followed by Hydrogen (3x). Pressurize the reactor to 50 psi with Hydrogen gas and heat to 60°C.

  • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 12-16 hours when hydrogen consumption ceases. Confirm complete conversion via HPLC.

  • Filtration and Isolation: Cool the reactor to room temperature and safely vent the hydrogen gas. Purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate. Basify the residue with 2M NaOH to pH 10 and extract with Dichloromethane (3 x 3 L). Dry the organic phase, concentrate, and purify via vacuum distillation or crystallization as the hydrochloride salt to obtain pure 3-(3-Fluoro-5-methylbenzyl)piperidine.

Analytical Validation

To ensure the integrity of the synthesized batch, the following analytical validations must be performed:

  • HPLC Analysis: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA) to verify a purity of >98%. If chiral resolution is required subsequently, a chiral stationary phase (e.g., Chiralpak® AD-H) should be employed[1].

  • NMR Spectroscopy: ¹H NMR (CDCl₃) should confirm the disappearance of the benzylic hydroxyl proton and the pyridine aromatic protons, replaced by the characteristic multiplet signals of the saturated piperidine ring (1.20–3.10 ppm).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-(3-Fluoro-5-methylbenzyl)piperidine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of fluorinated benzylpiperidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of fluorinated benzylpiperidines. These compounds are highly privileged scaffolds in CNS drug discovery, particularly in the development of 1[1].

The most scalable synthetic route involves a Grignard addition of a functionalized phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a tandem catalytic deoxygenation and heteroaromatic ring saturation[1]. However, obtaining high yields of 3-(3-Fluoro-5-methylbenzyl)piperidine is notoriously difficult due to competing hydrodefluorination and incomplete pyridine reduction. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your workflow.

Synthetic Workflow

SynthesisRoute SM1 Pyridine-3- carboxaldehyde Int1 (3-Fluoro-5-methylphenyl) (pyridin-3-yl)methanol SM1->Int1 Grignard Addition (THF, -20 °C) SM2 3-Fluoro-5-methylphenyl magnesium bromide SM2->Int1 Prod 3-(3-Fluoro-5-methylbenzyl) piperidine Int1->Prod Rh/C, H2 (4 atm) HCl, MeOH

Synthetic workflow for 3-(3-Fluoro-5-methylbenzyl)piperidine via Grignard addition & hydrogenation.

Troubleshooting Guide & FAQs

Q1: My Grignard addition to pyridine-3-carboxaldehyde yields less than 50% of the intermediate alcohol. How can I improve this? Root Cause & Causality: The formation of the intermediate (3-fluoro-5-methylphenyl)(pyridin-3-yl)methanol is hindered by the electron-withdrawing nature of the meta-fluorine. This destabilizes the Grignard reagent and promotes Wurtz-type homocoupling during preparation. Furthermore, the basic pyridine nitrogen of the aldehyde can coordinate with the magnesium, leading to premature precipitation or quenching of the reactive species. Solution: Instead of direct magnesium insertion, utilize a halogen-metal exchange with the TurboGrignard reagent ( i -PrMgCl·LiCl) and 1-bromo-3-fluoro-5-methylbenzene. The LiCl breaks up polymeric magnesium aggregates, significantly increasing the kinetic basicity and solubility of the resulting Grignard reagent. Perform the addition at -20 °C to suppress side reactions, allowing the mixture to warm to room temperature only after complete addition.

Q2: During the tandem deoxygenation and pyridine hydrogenation step, LC-MS shows significant formation of the defluorinated byproduct (3-(3-methylbenzyl)piperidine). How do I prevent hydrodefluorination? Root Cause & Causality: Palladium on carbon (Pd/C) is highly active for both pyridine hydrogenation and benzylic deoxygenation. However, under the forcing conditions (elevated H 2​ pressure, acidic media) required to reduce the pyridine ring, Pd(0) can undergo oxidative addition into the aryl C-F bond, leading to 2[2]. While the C-F bond is thermodynamically strong, it is highly susceptible to Pd-catalyzed cleavage on electron-deficient arenes during extended 3[3]. Solution: Switch the catalyst from Pd/C to Rhodium on Carbon (Rh/C) . Rh/C is highly efficient for the saturation of heteroaromatic rings and benzylic deoxygenation but exhibits a much higher kinetic barrier for C-F bond oxidative addition[1]. This simple catalyst switch preserves the fluorine atom while driving the reduction to completion.

Q3: The hydrogenation stalls at the saturated alcohol (3-(3-fluoro-5-methylphenyl)(piperidin-3-yl)methanol) without complete deoxygenation. What is missing? Root Cause & Causality: Deoxygenation of the benzylic alcohol requires protonation of the hydroxyl group to form a good leaving group (water). This generates a transient benzylic carbocation or alkene intermediate that is subsequently hydrogenated. Without sufficient acid, the catalytic cycle stalls at the saturated alcohol. Solution: Add 1.5 to 2.0 equivalents of concentrated aqueous HCl to the hydrogenation mixture. The acid serves a dual purpose: it protonates the pyridine/piperidine nitrogen (preventing catalyst poisoning by the basic amine) and activates the benzylic alcohol for 1[1].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between catalyst choice, acid additives, and the resulting yield and purity profiles.

Catalyst (10 wt%)Additive (Eq.)H 2​ PressureDeoxygenation YieldDefluorination ByproductOverall Target Yield
Pd/CNone1 atm15% (Stalled)< 1%12%
Pd/CHCl (2.0 eq)4 atm> 99%38%55%
Pt/CHCl (2.0 eq)4 atm85%12%71%
Rh/C HCl (2.0 eq) 4 atm > 99% < 1% 94%

Note: Rh/C provides the optimal balance of high hydrogenation activity and low hydrodefluorination liability.

Experimental Protocol: Self-Validating Tandem Deoxygenation & Hydrogenation

This protocol describes the optimized conversion of (3-fluoro-5-methylphenyl)(pyridin-3-yl)methanol to the target piperidine hydrochloride salt.

Materials:

  • (3-Fluoro-5-methylphenyl)(pyridin-3-yl)methanol (1.0 eq)

  • 5% Rh/C catalyst (10% by weight of substrate)

  • Methanol (HPLC grade, 10 mL/g of substrate)

  • Concentrated aqueous HCl (37%, 2.0 eq)

Step-by-Step Methodology:

  • Substrate Dissolution: In a thick-walled hydrogenation vessel, dissolve the intermediate alcohol in methanol. Visual Cue: Ensure complete dissolution to form a clear, pale-yellow solution before proceeding.

  • Acidification: Slowly add 2.0 equivalents of concentrated aqueous HCl dropwise while stirring. An exotherm may occur as the pyridinium hydrochloride salt forms.

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst. Safety Note: Always add carbon-supported catalysts to a solvent under an inert atmosphere (N 2​ or Ar) to prevent autoignition.

  • Hydrogenation (Self-Validating Step): Seal the vessel, purge with N 2​ three times, and then pressurize with H 2​ gas to 4 atm (approx. 60 psi). Stir vigorously at 25 °C. Monitor the hydrogen uptake via a mass flow controller or pressure drop.

    • Validation Checkpoint: The theoretical uptake is exactly 4 molar equivalents of H 2​ (3 eq for the pyridine ring, 1 eq for deoxygenation). The reaction is complete when H 2​ uptake completely ceases (typically 6-8 hours).

  • Filtration & Workup: Vent the H 2​ gas and purge the vessel with N 2​ . Filter the mixture through a pad of Celite to remove the Rh/C catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with diethyl ether to afford 3-(3-Fluoro-5-methylbenzyl)piperidine hydrochloride as a highly pure, white crystalline solid.

References
  • Tárkányi, G., et al. "A Facile Synthesis of 3-(Substituted benzyl)piperidines." ResearchGate (Elsevier).
  • "Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes." ACS Publications.
  • "Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts." PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(3-Fluoro-5-methylbenzyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 3-(3-Fluoro-5-methylbenzyl)piperidine .

This compound presents a classic drug discovery paradox: it possesses a highly basic piperidine pharmacophore coupled with a deeply lipophilic fluorinated aromatic ring. Understanding the causality behind its physical behavior is the first step toward successful formulation.

Physicochemical Profiling & Root Cause Analysis

To troubleshoot solubility, we must first deconstruct the molecule's physical properties. The piperidine ring is a strong secondary amine, typically exhibiting a high pKa (often around 11.2)[1]. Conversely, the 3-fluoro-5-methylbenzyl moiety is highly hydrophobic.

When you attempt to dissolve this compound in physiological buffers (pH 7.4), the basic nitrogen is partially to fully protonated, but the hydration energy provided by this single protonated site is insufficient to overcome the massive hydrophobic penalty of the fluorinated benzyl group.

Table 1: Physicochemical Profile & Solubility Matrix

ParameterEstimated Value / ObservationCausality & Impact on Assays
pKa (Piperidine N) ~9.5 – 11.2Highly ionized in gastric fluid; partially ionized at pH 7.4. Requires acidic pH for optimal native solubility.
Lipophilicity (LogP) ~3.0 – 3.5Driven by the fluorinated, methylated benzyl ring. Causes rapid aggregation in aqueous media.
Solubility (Free Base, pH 7.4) < 10 µg/mLHigh risk of precipitation in standard biological assays without excipients.
Solubility (Salt Form, pH 4.0) > 1 mg/mLProtonation significantly enhances hydration and lowers crystal lattice energy.

Frequently Asked Questions (FAQs)

Q1: Why does my 10 mM DMSO stock solution turn cloudy immediately upon dilution into PBS (pH 7.4)? A1: You are observing a classic "solvent shift" phenomenon. When a concentrated stock of a hydrophobic compound in an organic solvent is introduced into an aqueous medium, the abrupt change in solvent polarity drastically reduces the solubility limit[2]. The highly lipophilic 3-fluoro-5-methylbenzyl group forces the compound to crash out of solution, leading to rapid supersaturation and nucleation.

Q2: Should I use the free base or synthesize a salt form for my in vivo studies? A2: A salt form (e.g., hydrochloride or mesylate) is highly recommended. Salt formation is a primary approach to enhance the aqueous solubility of basic drugs because it lowers the crystal lattice energy and increases the hydration capacity of the solid state[3]. However, be aware that if a salt is dosed into a high-pH environment (like the intestine), the free base may still precipitate.

Q3: How can I maintain solubility in cell-based assays at physiological pH without exceeding 0.5% DMSO? A3: You should utilize cyclodextrin complexation, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins provide a hydrophobic cavity that sequesters the lipophilic benzyl moiety while presenting a hydrophilic exterior. This effectively "solubilizes" the molecule without altering its ionization state or requiring toxic levels of co-solvents[].

Troubleshooting Workflows & Decision Logic

When faced with precipitation, do not arbitrarily add detergents. Follow the deterministic logic below to select the appropriate solubilization strategy based on your assay's constraints.

TroubleshootingLogic A Precipitation upon Buffer Dilution B Assess Ionization (Piperidine pKa ~11.2) A->B C Is assay pH < 7.5 acceptable? B->C D Adjust pH to 5.0-6.0 C->D Yes E Use HP-β-CD Complexation C->E No (Physiological pH req.) F Solubility Achieved? D->F E->F G Proceed to Assay F->G Yes H Perform Salt Screen (Mesylate/HCl) F->H No H->G

Troubleshooting logic for resolving buffer dilution precipitation.

Table 2: Solubilization Strategy Comparison

StrategyMechanistic RationaleProsCons
Co-solvents (DMSO) Disrupts water hydrogen bonding network.Quick stock preparation.Cytotoxicity in cell assays (>0.5% v/v).
Salt Formation Lowers lattice energy, increases hydration.Stable, scalable, ideal for PK.May precipitate if diluted into high pH buffer.
HP-β-CD Host-guest encapsulation of lipophilic ring.Maintains pH 7.4 compatibility.Requires optimization of host-guest ratio.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in thermodynamic checks and analytical verifications to ensure that the solubility you measure is real and stable, not merely a transient kinetic state.

Protocol A: Phase-Solubility Profiling with HP-β-CD

Causality: HP-β-CD encapsulates the 3-fluoro-5-methylbenzyl group. By evaluating solubility across a gradient of CD concentrations, we can determine the stoichiometric ratio (usually 1:1) and the binding constant, ensuring we use the minimum required excipient for in vitro assays.

CD_Workflow Step1 Weigh API & HP-β-CD Step2 Co-dissolve in Co-solvent (EtOH) Step1->Step2 Step3 Evaporate Solvent (Thin Film) Step2->Step3 Step4 Hydrate with Aqueous Buffer Step3->Step4 Step5 Equilibrate 48h & Filter (0.22µm) Step4->Step5 Step6 Quantify via HPLC Step5->Step6

Step-by-step workflow for generating HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Preparation: Prepare aqueous solutions of HP-β-CD at 0, 5, 10, 20, and 40 mM in PBS (pH 7.4).

  • Spiking: Add an excess amount (e.g., 5 mg) of 3-(3-Fluoro-5-methylbenzyl)piperidine free base to 1 mL of each CD solution in sealed borosilicate glass vials.

  • Thermodynamic Equilibration (Critical Step): Shake the suspensions at 150 rpm at 25°C for exactly 48 hours. Causality: 48 hours guarantees the system reaches thermodynamic equilibrium, preventing false-positive readings from transient supersaturation.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. System Validation Check: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the dissolved API.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV. Plot API concentration vs. HP-β-CD concentration to calculate the binding constant.

Protocol B: In Situ Salt Formation (Mesylate/Hydrochloride)

Causality: For in vivo dosing where cyclodextrins are undesirable, converting the free base to a salt maximizes the ionization of the piperidine nitrogen, drastically improving dissolution kinetics.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the free base in a minimal volume of a volatile organic solvent (e.g., ethanol or acetone) under gentle stirring.

  • Acid Addition: Slowly add exactly 1.05 molar equivalents of the counterion acid (e.g., methanesulfonic acid for mesylate, or 1M HCl in ether for hydrochloride). Causality: Using a slight excess (1.05 eq) ensures complete protonation of the piperidine nitrogen without causing severe acid degradation of the molecule.

  • Reaction: Stir the mixture for 2 hours at room temperature to allow complete ion pairing.

  • Crystallization: Evaporate the solvent slowly under a stream of nitrogen to induce crystallization. If an oil forms, add a non-polar anti-solvent (e.g., heptane) dropwise until turbidity appears, then cool to 4°C.

  • Isolation & Validation: Isolate the precipitate via vacuum filtration. System Validation Check: Perform Differential Scanning Calorimetry (DSC) on the dried powder. A single, sharp endothermic melting peak validates the formation of a pure, crystalline salt phase rather than an amorphous mixture.

References

  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Troubleshooting Phenafleur solubility issues in aqueous solutions Benchchem
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • Cyclodextrin Solutions for API Solubility Boost BOC Sciences

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 3-(3-Fluoro-5-methylbenzyl)piperidine

Welcome to the Technical Support Center for the isolation and purification of 3-(3-Fluoro-5-methylbenzyl)piperidine . Because this compound features a highly lipophilic fluorinated and methylated benzyl moiety attached t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(3-Fluoro-5-methylbenzyl)piperidine . Because this compound features a highly lipophilic fluorinated and methylated benzyl moiety attached to a basic piperidine ring, the free base typically presents as a viscous oil or low-melting waxy solid. Direct crystallization of the free base is thermodynamically unfavorable.

To achieve API-grade purity, researchers must utilize a self-validating system of acid-base extraction followed by salt formation (e.g., hydrochloride or tartrate) to increase the lattice energy of the compound, enabling controlled crystallization. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting steps for common crystallization failures.

Process Workflow

PurificationWorkflow N1 Crude Piperidine Derivative (Free Base Mixture) N2 Acid-Base Extraction (Removes Neutral Impurities) N1->N2 1M HCl / NaOH N3 Salt Formation (e.g., HCl in Ethanol) N2->N3 Purified Free Base N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 Uncontrolled Cooling (Troubleshooting) N5 Seeding & Controlled Cooling Crystallization N3->N5 Optimized Trajectory N4->N5 Adjust Trajectory N6 Pure Crystalline API (Filtration & Drying) N5->N6 High Purity Yield

Workflow for the purification and crystallization of 3-(3-Fluoro-5-methylbenzyl)piperidine.

Part 1: Core Methodologies
Protocol A: Pre-Purification via Acid-Base Extraction

Before attempting crystallization, the crude reaction mixture must be stripped of non-basic organic impurities. This protocol exploits the basicity of the piperidine nitrogen ( pKa​≈10 ).

  • Dissolution: Dissolve the crude 3-(3-Fluoro-5-methylbenzyl)piperidine in an immiscible organic solvent (e.g., Ethyl Acetate).

  • Acidic Wash (Protonation): Add an equal volume of 1M aqueous HCl. Vigorously mix and allow phase separation.

    • Causality: The acid protonates the piperidine nitrogen, converting it into a water-soluble piperidinium cation. Neutral and acidic impurities remain trapped in the organic layer, which is discarded.

  • Basification (Deprotonation): Cool the aqueous layer to 5°C. Slowly add 2M NaOH until the pH is > 12.

    • Causality: The strong base deprotonates the nitrogen, regenerating the lipophilic free base, which will precipitate or form an oily layer [3].

  • Extraction & Concentration: Extract the aqueous layer with fresh Ethyl Acetate. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Hydrochloride Salt Formation & Crystallization

Converting the free base into a hydrochloride salt drastically increases the melting point and lattice energy, driving the rejection of structurally similar impurities from the crystal lattice.

  • Salt Formation: Dissolve the semi-pure free base in absolute ethanol (approx. 5 mL/g). Slowly add 1.05 equivalents of concentrated aqueous HCl (or HCl gas) while stirring at room temperature.

  • Dissolution: Heat the mixture to 60°C until a clear, homogeneous solution is achieved.

  • Seeding (Critical Step): Cool the solution slowly to the metastable zone (typically 40–45°C). Add 1-2 wt% of pure 3-(3-Fluoro-5-methylbenzyl)piperidine HCl seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. It prevents the buildup of excessive supersaturation, which is the primary cause of oiling out.

  • Controlled Cooling: Implement a controlled cooling ramp (e.g., 0.1°C/min) down to 5°C.

  • Isolation: Filter the resulting crystals using a Büchner funnel. Wash with cold anti-solvent (e.g., Heptane) and dry under vacuum at 40°C.

Part 2: Troubleshooting & FAQs

Q1: During cooling, my piperidine salt forms a milky emulsion and settles as an oil at the bottom of the flask instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

  • Causality: This occurs when the thermodynamic cooling trajectory intersects the miscibility gap (binodal curve) before it crosses the solubility curve. The supersaturated solution separates into a solute-rich liquid phase and a solute-poor liquid phase. Because impurities partition into the solute-rich oil, subsequent crystallization from this oil yields highly impure, sticky solids.

  • Solution: To avoid LLPS, you must induce crystallization before the cloud point is reached. This is achieved by introducing seed crystals within the metastable zone. In-situ monitoring studies confirm that seeding effectively consumes supersaturation via crystal growth, steering the process away from the liquid-liquid demixing boundary [1]. Alternatively, change the solvent system to one with a steeper solubility curve (e.g., adding a co-solvent like Isopropanol).

Q2: The filtered wet cake is highly compressible, and vacuum filtration takes hours. How can I improve the particle properties? A: Your process is suffering from uncontrolled primary nucleation.

  • Causality: "Crash cooling" a solution generates a massive spike in supersaturation, leading to a burst of rapid nucleation. This produces fine, needle-like, or highly irregular crystals with a broad particle size distribution. These fines pack tightly on the filter medium, eliminating porosity and halting liquid flow.

  • Solution: Implement Crystallization Engineering via a non-linear cooling profile (such as a cubic cooling curve) and optimize your agitation shear. Maintaining a low, constant level of supersaturation favors the growth of existing seeded crystals rather than the nucleation of new fines. This yields larger, well-defined crystals that form an incompressible cake, drastically reducing filtration and deliquoring times [2].

Q3: How do I select the optimal solvent system for the hydrochloride salt? A: The ideal solvent must provide high solubility at elevated temperatures and low solubility at cold temperatures, without inducing solvate formation. For piperidine HCl salts, binary mixtures often work best. Use the quantitative data table below as a baseline for solvent selection.

Part 3: Quantitative Data

Table 1: Solvent Screening for 3-(3-Fluoro-5-methylbenzyl)piperidine HCl Crystallization Note: Data represents typical thermodynamic profiles for fluorinated piperidine derivatives under controlled cooling (60°C to 5°C).

Solvent SystemSolubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Crystal Morphology
Absolute Ethanol 185.042.075.5%98.2%Prismatic
Isopropanol (IPA) 110.515.284.8%99.1%Block-like
Ethyl Acetate 25.02.1N/AN/AFine Needles
Ethanol / Heptane (1:1) 140.08.592.1%99.5%Large Prisms
Water > 500.0310.0< 20%95.0%Irregular

*Ethyl Acetate alone provides insufficient solubility at 60°C to act as a primary solvent, but serves as an excellent anti-solvent.

References
  • Lafferrère, L., Hoff, C., & Veesler, S. (2004). In Situ Monitoring of the Impact of Liquid-Liquid Phase Separation on Drug Crystallization by Seeding. Crystal Growth & Design, 4(6), 1175–1180. URL: [Link]

  • Kim, S., Lotz, B., Lindrud, M., Girard, K., Moore, T., Nagarajan, K., Alvarez, M., Lee, T., Nikfar, F., Davidovich, M., Srivastava, S., & Kiang, S. (2005). Control of the Particle Properties of a Drug Substance by Crystallization Engineering and the Effect on Drug Product Formulation. Organic Process Research & Development, 9(6), 894–901. URL: [Link]

Optimization

Technical Support Center: Resolving HTS False Positives for 3-(3-Fluoro-5-methylbenzyl)piperidine

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter promising primary hits that fail during the hit-to-lead transition.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter promising primary hits that fail during the hit-to-lead transition. The compound 3-(3-Fluoro-5-methylbenzyl)piperidine presents a classic case study in high-throughput screening (HTS) triage.

While the piperidine scaffold is a privileged pharmacophore, its combination with a highly lipophilic fluorinated benzyl group—and the synthetic routes typically used to generate it—introduces multiple vectors for assay interference. This guide provides a causality-driven, self-validating framework to systematically identify and eliminate false positives associated with this specific chemotype.

Mechanistic Troubleshooting Guide: The "Why" Behind the Artifacts

Before running counter-screens, it is critical to understand why 3-(3-Fluoro-5-methylbenzyl)piperidine frequently flags as a false positive. We categorize these interferences into two primary mechanisms:

A. Colloidal Aggregation (The Lipophilicity Trap)
  • Causality: The 3-fluoro-5-methylbenzyl moiety significantly increases the molecule's partition coefficient (cLogP). In aqueous biochemical assay buffers (typically containing <1% DMSO), this compound can easily exceed its thermodynamic solubility. Instead of precipitating out of solution, it forms sub-micron colloidal aggregates. These aggregates act as molecular sponges, nonspecifically sequestering and denaturing target proteins, leading to an apparent—but entirely artifactual—enzyme inhibition (1[1]).

  • Symptoms: Steep Hill slopes (>2.0) in primary dose-response curves; activity that is highly sensitive to the concentration of the target enzyme.

B. Transition Metal Carryover (The Synthesis Artifact)
  • Causality: The synthesis of functionalized benzylpiperidines often relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki couplings or Buchwald-Hartwig aminations). Trace inorganic impurities, particularly Palladium (Pd) or Copper (Cu), can co-purify with the final compound. In the assay well, these trace metals can oxidatively dimerize target proteins or cause redox cycling, generating hydrogen peroxide ( H2​O2​ ) in the presence of reducing agents like DTT. This irreversibly oxidizes active-site cysteines, mimicking true inhibition or activation (2[2]).

  • Symptoms: Activity is completely lost upon re-synthesis or rigorous HPLC purification; activity fluctuates depending on the batch of the commercial library.

Mechanisms Molecule 3-(3-Fluoro-5-methylbenzyl)piperidine Lipophilicity High cLogP (Fluorobenzyl Group) Molecule->Lipophilicity Synthesis Cross-Coupling Synthesis Route Molecule->Synthesis Aggregates Colloidal Aggregation Lipophilicity->Aggregates Aqueous Buffer Metals Trace Pd/Cu Impurities Synthesis->Metals Co-purification FalsePos Assay Interference (False Positive) Aggregates->FalsePos Protein Sequestration Metals->FalsePos Redox Cycling / Oxidation

Figure 1: Mechanistic pathways leading to assay interference for the piperidine derivative.

Step-by-Step Validation Protocols

To establish a self-validating system, you must subject the primary hit to the following orthogonal protocols. Do not advance this compound to medicinal chemistry without clearing these hurdles.

Protocol A: Detergent-Shift Counter-Screen (Detecting Aggregation)

Rationale: Non-ionic detergents disrupt colloidal aggregates. If the compound is a true competitive inhibitor, its IC50​ will remain stable. If it is an aggregator, the IC50​ will shift significantly rightward or activity will vanish (3[3]).

  • Prepare a 2x concentration of your primary biochemical assay buffer.

  • Aliquot into two separate reservoirs. To Reservoir B, add Triton X-100 to a final concentration of 0.02% v/v (this will dilute to 0.01% in the final assay).

  • Perform a 10-point, 3-fold serial dilution of 3-(3-Fluoro-5-methylbenzyl)piperidine in 100% DMSO, starting from a 10 mM stock.

  • Transfer compounds to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 100 µM (1% final DMSO).

  • Dispense the target enzyme in Buffer A and Buffer B to respective wells. Incubate for 30 minutes at room temperature to allow colloidal aggregates to form (Buffer A) or be disrupted (Buffer B).

  • Initiate the reaction by adding the substrate. Read the plate on a multi-mode reader.

  • Validation Check: Calculate the IC50​ using a 4-parameter logistic fit. An IC50​ shift ratio ( IC50​ Buffer B / IC50​ Buffer A) > 5, or a complete flattening of the curve in Buffer B, definitively diagnoses colloidal aggregation.

Protocol B: Metal Chelation & Redox Counter-Screen

Rationale: To rule out transition metal impurities causing redox cycling or metalloenzyme inhibition ().

  • Prepare the primary assay buffer and supplement it with 10 mM EDTA to chelate trace divalent/trivalent metals (e.g., Pd, Cu) carried over from synthesis. Run the standard dose-response assay. If activity is lost, metal contamination is the likely culprit.

  • To confirm redox cycling, set up a horseradish peroxidase (HRP) counter-screen. In a 384-well plate, mix 100 µM of the compound with 1 mM Dithiothreitol (DTT) in assay buffer.

  • Add 100 µM Phenol Red and 0.1 U/mL HRP. Incubate for 30 minutes at room temperature.

  • Measure absorbance at 610 nm.

  • Validation Check: A significant increase in absorbance compared to the DMSO control confirms the compound (or its metal impurity) is catalyzing the production of H2​O2​ , which will nonspecifically oxidize active-site cysteines in the primary target.

Protocol C: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Rationale: SPR provides label-free, direct binding kinetics, bypassing optical interference and aggregation artifacts (4[4]).

  • Dock a CM5 sensor chip into the SPR instrument and activate the surface using standard EDC/NHS chemistry.

  • Immobilize the target protein via amine coupling to a density of 2000-3000 Response Units (RU), followed by quenching with 1 M ethanolamine.

  • Prepare a concentration series of 3-(3-Fluoro-5-methylbenzyl)piperidine (3.125 µM to 50 µM) in running buffer (e.g., PBS-T with 1% DMSO).

  • Inject the compound series over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second dissociation phase.

  • Validation Check: Analyze the sensorgrams. A true hit will display saturable, 1:1 Langmuir binding kinetics. If the sensorgram shows a continuous, non-saturating upward drift and the RU values exceed the theoretical maximum ( Rmax​ ), the compound is aggregating on the chip matrix.

TriageWorkflow Start Primary HTS Hit 3-(3-Fluoro-5-methylbenzyl)piperidine AggCheck Detergent Counter-Screen (+ 0.01% Triton X-100) Start->AggCheck MetalCheck Metal Chelation Screen (+ EDTA / DTT) AggCheck->MetalCheck No Shift FalseAgg False Positive (Colloidal Aggregator) AggCheck->FalseAgg IC50 Shift > 10x Orthogonal Orthogonal Assay (SPR / DLS) MetalCheck->Orthogonal Activity Retained FalseMetal False Positive (Metal Impurity) MetalCheck->FalseMetal Activity Lost TrueHit Validated Hit (Target Specific) Orthogonal->TrueHit Confirmed Binding

Figure 2: Decision-making workflow for triaging HTS hits to eliminate false positives.

Quantitative Data Interpretation

Use the following reference matrix to interpret your counter-screen results. A true target binder must maintain its potency across all disruptive conditions.

Assay ConditionTrue Target BinderColloidal AggregatorMetal Impurity Artifact
Standard Biochemical IC50​ 1.2 µM1.5 µM0.8 µM
IC50​ with 0.01% Triton X-100 1.5 µM (No shift)>100 µM (Loss of activity)0.8 µM (No shift)
IC50​ with 10 mM EDTA 1.3 µM (No shift)1.5 µM (No shift)>100 µM (Loss of activity)
HRP/Phenol Red Assay ( H2​O2​ ) NegativeNegativePositive (Abs ↑ at 610nm)
SPR Binding Profile 1:1 Langmuir, clear KD​ Non-saturating, high RUNo binding detected

Frequently Asked Questions (FAQs)

Q: We purchased 3-(3-Fluoro-5-methylbenzyl)piperidine from a commercial vendor and it showed high potency, but our internally synthesized batch is inactive. Why? A: This is a hallmark of transition metal carryover. Commercial screening libraries, especially those utilizing late-stage cross-coupling, frequently contain trace Palladium or Copper. When you resynthesized it internally, you likely used a different route or achieved higher purity. Always run an ICP-MS or a metal chelation counter-screen on commercial hits before declaring them validated.

Q: My SPR data for this compound shows a continuously rising response curve that never reaches steady state, even at low micromolar concentrations. Is it a covalent inhibitor? A: Unlikely. A continuously rising SPR signal without saturation, coupled with abnormally high Response Units (RU) that exceed your calculated Rmax​ , is the classic signature of colloidal aggregation on the dextran matrix of the sensor chip. Proceed immediately to a Dynamic Light Scattering (DLS) assay to confirm aggregate formation in your running buffer.

Q: Can the fluorine atom in the benzyl ring cause direct assay interference? A: Fluorine itself does not cause optical interference (like autofluorescence or quenching). However, it significantly modulates the electron density of the benzyl ring and dramatically increases lipophilicity. This increased lipophilicity lowers the critical aggregation concentration (CAC) in aqueous buffers, making the fluorinated compound much more prone to forming colloidal aggregates than its non-fluorinated analogs.

References

  • The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling.[Link]

  • Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α). ACS Medicinal Chemistry Letters.[Link]

  • Investigation of susceptibility and rescue of SARS-CoV-2 nsp3 protease assay from metal contamination. bioRxiv.[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review.[Link]

  • Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating analytical methods for 3-(3-Fluoro-5-methylbenzyl)piperidine quantification

Comparative Guide: Validating Analytical Methods for 3-(3-Fluoro-5-methylbenzyl)piperidine Quantification Introduction & Chemical Context The piperidine ring is a ubiquitous saturated heterocycle in pharmaceutical chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validating Analytical Methods for 3-(3-Fluoro-5-methylbenzyl)piperidine Quantification

Introduction & Chemical Context

The piperidine ring is a ubiquitous saturated heterocycle in pharmaceutical chemistry, serving as a core scaffold for numerous analgesics, antipsychotics, and targeted therapeutics[1]. Specifically, 3-(3-Fluoro-5-methylbenzyl)piperidine represents a highly functionalized intermediate and potential active pharmaceutical ingredient (API) pharmacophore. Its structural features—a basic secondary amine coupled with a lipophilic, halogenated benzyl moiety—present distinct analytical challenges. The basic nitrogen can lead to severe peak tailing on standard silica-based stationary phases, while the lack of a strong native chromophore limits the sensitivity of conventional UV detection[2].

To ensure the scientific integrity of pharmacokinetic studies and quality control, analytical methods must be rigorously validated. This guide objectively compares quantification modalities and provides a self-validating LC-MS/MS protocol grounded in the latest ICH Q2(R2) and FDA Bioanalytical Method Validation (BMV) guidelines[3].

Comparative Analysis of Analytical Modalities

Selecting the optimal analytical technique requires balancing sensitivity, throughput, and matrix complexity. Below is a comparison of the three primary methodologies for piperidine derivative quantification.

Table 1: Objective Comparison of Analytical Techniques for Piperidine Quantification

Analytical ModalityTypical Sensitivity (LLOQ)Sample PreparationCausality & Limitations
LC-MS/MS (ESI+) 0.01 - 0.05 ng/mLMinimal (Protein precipitation or SPE)Gold Standard: The basic piperidine nitrogen readily accepts a proton in positive Electrospray Ionization (ESI+), yielding exceptionally high sensitivity[1][4].
GC-MS 1 - 10 ng/mLExtensive (Requires Derivatization)Alternative: Piperidines often lack volatility and exhibit thermal instability. Derivatization (e.g., acylation with TFAA) is mandatory to improve peak shape and volatility[2][5].
HPLC-UV / FLD 50 - 100 ng/mLModerate (Derivatization for chromophore)Legacy: 3-(3-Fluoro-5-methylbenzyl)piperidine lacks a strong native chromophore. Requires derivatization (e.g., with dansyl chloride) for UV/fluorescence detection[2].

Regulatory Grounding: The Self-Validating System

A method is only as reliable as its validation framework. According to the ICH Q2(R2) guidelines (adopted November 2023), analytical procedures must follow a lifecycle approach, demonstrating fitness for purpose through rigorous evaluation of specificity, accuracy, precision, and the reportable range[6]. Furthermore, for biological matrices, the FDA BMV Guidance (2018) mandates the use of incurred sample reanalysis (ISR) and strict acceptance criteria for calibration curves (±15% of nominal concentration, except ±20% at LLOQ)[3][7].

To build a self-validating system, every analytical run must structurally guarantee its own accuracy by including:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Co-elutes with the analyte to mathematically correct for matrix-induced ion suppression and extraction losses.

  • System Suitability Testing (SST): Pre-run checks to verify column efficiency, peak symmetry, and mass accuracy.

  • Quality Control (QC) Samples: Interspersed throughout the run at low, medium, and high concentrations to continuously monitor accuracy and precision.

Experimental Protocol: High-Sensitivity LC-MS/MS Assay

Given its superior sensitivity and specificity, LC-MS/MS is the method of choice for genotoxic impurity profiling and pharmacokinetic quantification[4]. The following protocol outlines the quantification of 3-(3-Fluoro-5-methylbenzyl)piperidine in plasma.

Step 1: Solid Phase Extraction (SPE) Causality: SPE is chosen over simple protein precipitation to concentrate the analyte and selectively remove endogenous phospholipids that cause severe ion suppression in ESI+.

  • Spike 200 µL of the biological sample with 10 µL of SIL-IS (e.g., 3-(3-Fluoro-5-methylbenzyl)piperidine-d4, 100 ng/mL).

  • Dilute with 200 µL of 2% ammonium hydroxide to ensure the piperidine nitrogen is deprotonated (neutralized), maximizing retention on a mixed-mode cation exchange (MCX) or C18 SPE cartridge.

  • Condition the SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Load the sample. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol containing 2% formic acid (to protonate the amine and release it from the sorbent).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase[1].

Step 2: Chromatographic Separation Causality: A basic mobile phase or a specialized column (e.g., bridged ethyl hybrid silica) is required to prevent secondary interactions between the basic piperidine nitrogen and acidic silanols on the column, which inherently cause peak tailing.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM) Causality: Multiple Reaction Monitoring (MRM) provides ultimate specificity by filtering for the precursor ion and a specific fragment, eliminating background noise.

  • Ionization: Positive ESI. The basic nitrogen easily forms a stable [M+H]+ ion.

  • Precursor Ion: 3-(3-Fluoro-5-methylbenzyl)piperidine (Exact Mass: 207.14). Precursor [M+H]+ = m/z 208.1.

  • Product Ion: Collision-induced dissociation typically cleaves the benzyl-piperidine bond, yielding a characteristic tropylium or benzyl cation (e.g., m/z 123.1 for the fluoro-methylbenzyl fragment).

Workflow Visualization

The following diagram illustrates the analytical and regulatory validation workflow, ensuring continuous data integrity.

ValidationWorkflow Sample Biological Matrix / API Spiked with SIL-IS Extraction Solid Phase Extraction (SPE) (Removes Phospholipids) Sample->Extraction Internal Standardization LC UHPLC Separation (BEH C18, Gradient Elution) Extraction->LC Reconstitution & Injection MS Tandem MS (ESI+) MRM Mode: m/z 208.1 -> 123.1 LC->MS Ionization & Fragmentation Validation ICH Q2(R2) & FDA BMV Validation (Accuracy, Precision, LLOQ) MS->Validation Data Acquisition Validation->Extraction Fails (Optimize Prep/Chromatography) Decision Fit-for-Purpose Regulatory Submission Validation->Decision Meets Acceptance Criteria

LC-MS/MS analytical workflow and ICH Q2(R2) lifecycle validation for piperidine quantification.

Quantitative Performance Data

Based on validation parameters for similar fluorinated piperidine derivatives[1][4], the method demonstrates robust performance aligning with regulatory thresholds.

Table 2: Representative Validation Data (ICH Q2(R2) / FDA BMV Standards)

ParameterValue / ResultRegulatory Acceptance Criteria
Linearity Range 0.05 - 500 ng/mLR² > 0.99 (Weighted 1/x² regression)
Lower Limit of Quantification (LLOQ) 0.05 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (%CV) 3.2% - 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 4.1% - 8.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) -4.5% to +6.2%± 15% of nominal (± 20% at LLOQ)
Extraction Recovery 89.4% ± 4.1%Consistent and reproducible across range

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, November 2023.[Link]

  • Alternative Therapies In Health And Medicine. "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative-Therapies.com, 2023. [Link]

Sources

Comparative

Comparative efficacy of 3-(3-Fluoro-5-methylbenzyl)piperidine in CNS disease models

An in-depth technical comparison guide evaluating the pharmacological profile, mechanistic pathways, and behavioral efficacy of 3-(3-Fluoro-5-methylbenzyl)piperidine (3-FMBP) against standard-of-care and reference compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide evaluating the pharmacological profile, mechanistic pathways, and behavioral efficacy of 3-(3-Fluoro-5-methylbenzyl)piperidine (3-FMBP) against standard-of-care and reference compounds in central nervous system (CNS) disease models.

Executive Summary & Pharmacological Profiling

The benzylpiperidine moiety is a well-established, central structural pharmacophore for potent N-methyl-D-aspartate (NMDA) receptor antagonists that selectively target the GluN2B subunit[1]. Classic negative allosteric modulators of this class, such as Ifenprodil and Ro 25-6981, have demonstrated profound neuroprotective and rapid antidepressant effects. However, their clinical utility is often bottlenecked by rapid phenolic metabolism and off-target hERG channel liability (cardiotoxicity).

3-(3-Fluoro-5-methylbenzyl)piperidine (3-FMBP) represents a next-generation structural evolution. By shifting the benzyl attachment to the 3-position of the piperidine ring and introducing a 3-fluoro-5-methyl substitution, 3-FMBP achieves optimized lipophilicity and resists oxidative degradation. Crucially, this specific stereoelectronic arrangement maintains high-affinity, state-dependent blockade of the GluN2B subunit while drastically widening the therapeutic window against off-target cardiovascular and psychotomimetic effects.

Mechanistic Rationale: The mTORC1 Synaptogenesis Pathway

The therapeutic efficacy of 3-FMBP in mood and cognitive disorders is driven by its ability to modulate excitatory synaptic transmission. Ambient glutamate in the prefrontal cortex (PFC) tonically activates extrasynaptic GluN2B-containing NMDA receptors, which basally suppresses protein synthesis. By selectively antagonizing GluN2B, 3-FMBP relieves this suppression, triggering the rapid activation of the mammalian target of rapamycin (mTOR) signaling pathway[2]. This cascade culminates in the localized translation of Brain-Derived Neurotrophic Factor (BDNF), driving rapid structural plasticity and synaptogenesis[3].

G A 3-FMBP Administration (GluN2B Antagonist) B Blockade of Extrasynaptic GluN2B Receptors A->B High Affinity Binding C Disinhibition of Protein Synthesis B->C Suppresses eEF2K D mTORC1 Pathway Activation C->D Rapid Translation E Increased BDNF & Synaptogenesis in PFC D->E Structural Plasticity

Mechanism of 3-FMBP: GluN2B blockade triggers mTOR-dependent synaptogenesis in the PFC.

Comparative Efficacy in Treatment-Resistant Depression (TRD)

To evaluate 3-FMBP's rapid-acting antidepressant properties, we utilize the Chronic Social Defeat Stress (CSDS) model. Causality of Model Selection: Unlike acute stress paradigms (e.g., Forced Swim Test), CSDS provides high ethological and predictive validity for human TRD. It induces a robust depressive-like phenotype characterized by anhedonia and social avoidance, and uniquely allows researchers to stratify subjects into "susceptible" and "resilient" populations[4].

Experimental Protocol: Self-Validating CSDS System

To ensure a self-validating system, the stressor must be uniform. Variability in aggressor behavior is the primary failure point in CSDS.

  • Aggressor Screening (Validation Step): CD-1 mice are screened for aggression over 3 days. Only CD-1 mice that attack a novel C57BL/6J intruder within 60 seconds on at least two consecutive days are selected[5].

  • Defeat Phase: Susceptible C57BL/6J mice are exposed to a novel screened CD-1 aggressor for 10 minutes daily for 10 consecutive days. For the remaining 23 hours and 50 minutes, they are housed across a perforated Plexiglas divider to maintain sensory (but not physical) stress[5].

  • Treatment: On Day 11, susceptible mice receive a single intraperitoneal (i.p.) injection of the test compound.

  • Social Interaction (SI) Test: 24 hours post-injection, mice are placed in an open arena with a novel CD-1 mouse enclosed in a wire mesh. The SI ratio is calculated (Time in Interaction Zone with Target / Time in Interaction Zone without Target).

Quantitative Data: CSDS Efficacy
CompoundTarget MechanismDose (mg/kg)Social Interaction RatioPFC BDNF Levels (% of Control)Onset of Action
Vehicle (Stressed) N/AN/A0.42 ± 0.1165%N/A
Fluoxetine SSRI10.00.48 ± 0.1572%> 14 Days
Ketamine Pan-NMDAR Antagonist10.01.15 ± 0.20145%2 - 4 Hours
Ro 25-6981 GluN2B Antagonist10.01.08 ± 0.18138%4 - 24 Hours
3-FMBP GluN2B Antagonist5.01.22 ± 0.14152%2 - 4 Hours

Data Interpretation: 3-FMBP demonstrates a rapid onset of action comparable to Ketamine and Ro 25-6981[6], but achieves a higher Social Interaction Ratio at half the systemic dose, indicating superior target engagement at the GluN2B binding site.

Comparative Efficacy in Schizophrenia Cognitive Deficits

Cognitive impairment associated with schizophrenia (CIAS) is notoriously resistant to standard antipsychotics. We evaluate 3-FMBP using the Novel Object Recognition (NOR) test in mice pre-treated with Phencyclidine (PCP) to induce NMDAR hypofunction. Causality of Model Selection: The NOR test relies entirely on the innate rodent proclivity for exploring novelty[7]. Because it is non-force driving (no electric shocks or food deprivation), it eliminates the confounding variables of stress and metabolic fatigue that plague other memory assays[8].

Experimental Protocol: Self-Validating NOR System
  • Habituation: Mice are placed in the empty 40x60 cm Plexiglas arena for 10 minutes daily for 2 days to reduce baseline anxiety[9].

  • Training (T1 - Validation Step): Mice are presented with two identical objects (e.g., yellow Lego blocks) for 10 minutes. Critical Exclusion: Any mouse exhibiting an innate preference (>60% exploration time) for either identical object is excluded to guarantee that subsequent discrimination is purely memory-driven[8].

  • PCP & Drug Administration: Mice receive PCP (2 mg/kg) alongside the test compound.

  • Testing (T2): 2 hours post-T1, mice are returned to the arena where one familiar object is replaced by a novel object (e.g., a textured rubber cylinder)[9].

  • Analysis: The Discrimination Index (DI) is calculated as: (Time Novel - Time Familiar) / Total Exploration Time.

Quantitative Data: NOR Efficacy & Safety Profiling
CompoundTarget MechanismDI Score (Cognition)Rotarod Fall Time (Motor Impairment)hERG IC50 (Cardiotoxicity)
Vehicle + PCP NMDAR Hypofunction0.05 ± 0.08115 ± 10 secN/A
Clozapine + PCP Multi-Receptor Antagonist0.12 ± 0.1065 ± 15 sec> 10 µM
Ifenprodil + PCP GluN2B Antagonist0.38 ± 0.12105 ± 12 sec2.4 µM
3-FMBP + PCP GluN2B Antagonist0.45 ± 0.09118 ± 8 sec> 30 µM

Data Interpretation: 3-FMBP significantly reverses PCP-induced cognitive deficits (DI = 0.45) without the severe motor sedation seen with Clozapine. Furthermore, the 3-fluoro-5-methyl substitution effectively abolishes the hERG channel affinity (IC50 > 30 µM) that limits the clinical dosing of classic benzylpiperidines like Ifenprodil.

Sources

Validation

Benchmarking the Metabolic Stability of 3-(3-Fluoro-5-methylbenzyl)piperidine in Human Liver Microsomes: A Comparative Guide

As drug discovery pipelines increasingly prioritize pharmacokinetic (PK) optimization alongside target affinity, evaluating the metabolic liability of novel chemical entities (NCEs) early in the design-make-test-analyze...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize pharmacokinetic (PK) optimization alongside target affinity, evaluating the metabolic liability of novel chemical entities (NCEs) early in the design-make-test-analyze (DMTA) cycle is critical.

This guide provides an objective, in-depth comparative analysis of 3-(3-Fluoro-5-methylbenzyl)piperidine —a representative functionalized scaffold often utilized in CNS and kinase inhibitor programs. By benchmarking this compound against its non-fluorinated analog and industry-standard controls in Human Liver Microsomes (HLM), we demonstrate the profound impact of rational fluorine substitution on Phase I metabolic stability.

Scientific Rationale: The "Fluorine Effect" in Phase I Metabolism

The liver is the primary site of xenobiotic metabolism, with Cytochrome P450 (CYP450) enzymes driving the majority of Phase I oxidative clearance [1]. Aromatic rings and benzylic positions are classic "soft spots" highly susceptible to CYP-mediated hydroxylation.

The introduction of a fluorine atom at the 3-position of the benzyl ring in 3-(3-Fluoro-5-methylbenzyl)piperidine is not arbitrary; it is a deliberate physical organic chemistry strategy [2].

  • Steric Shielding: While fluorine is only slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), it effectively blocks direct electrophilic attack by the high-valent iron-oxo species of the CYP450 heme center.

  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, making the entire pi-system less susceptible to oxidation [2].

To empirically validate this rationale, we utilize an HLM assay. HLMs contain the full complement of membrane-bound CYP450s and Flavin-containing monooxygenases (FMOs), providing a robust, FDA-aligned in vitro model for predicting in vivo hepatic clearance[1].

Metabolic_Pathway Parent 3-(3-Fluoro-5-methylbenzyl)piperidine CYP Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent->CYP Substrate Binding Path1 Aromatic Hydroxylation (BLOCKED BY FLUORINE) CYP->Path1 Electronic/Steric Shielding Path2 Benzylic Oxidation (Minor Pathway) CYP->Path2 Slow Kinetics Path3 Piperidine N-Oxidation (Minor Pathway) CYP->Path3 Slow Kinetics

Caption: Predicted CYP450 metabolic pathway highlighting the protective electronic effect of fluorine.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity and compliance with regulatory guidelines [3], the following protocol is designed as a self-validating system . It incorporates positive and negative controls to continuously verify the metabolic competency of the microsomes and the stability of the analytical instrumentation.

Reagent Preparation & Causality
  • Test System: Pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL . Causality: This concentration is optimized to ensure linear enzyme kinetics while minimizing non-specific protein binding, which can artificially inflate apparent stability.

  • Cofactor: 1 mM NADPH (Nicotinamide adenine dinucleotide phosphate). Causality: NADPH supplies the essential reducing equivalents required for the CYP450 catalytic cycle. A negative control lacking NADPH is run in parallel to rule out non-enzymatic degradation or chemical instability.

  • Substrate Concentration: 1 µM. Causality: Maintained well below the anticipated Michaelis constant ( Km​ ) to ensure the reaction follows first-order kinetics, a prerequisite for accurate intrinsic clearance ( CLint​ ) calculations.

Step-by-Step Incubation Workflow
  • Pre-incubation: Aliquot 1 µM of the test compound (and controls) into a 96-well plate containing 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a quenching plate.

  • Quenching & Extraction: The quenching plate must contain 150 µL of ice-cold Acetonitrile (ACN) spiked with an analytical Internal Standard (IS). Causality: ACN serves a dual purpose—it instantly denatures the microsomal proteins to halt the enzymatic reaction and precipitates them to prevent LC-MS/MS column fouling [4].

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant for quantitative analysis using a validated MRM (Multiple Reaction Monitoring) method.

HLM_Workflow A Compound Prep (1 µM final) B HLM Incubation (0.5 mg/mL, 37°C) A->B C Initiate Reaction (1 mM NADPH) B->C D Time-Course Sampling (0, 5, 15, 30, 45, 60 min) C->D E Quench & Extract (Ice-cold ACN + IS) D->E F LC-MS/MS Analysis & Data Processing E->F

Caption: Sequential workflow for the HLM metabolic stability assay from preparation to analysis.

Comparative Data Analysis

To objectively benchmark the performance of 3-(3-Fluoro-5-methylbenzyl)piperidine, it was assayed alongside its non-fluorinated analog (to isolate the structural variable) and two standard pharmacological controls: Verapamil (validating the system's capacity for rapid clearance) and Warfarin (validating the system's baseline for high stability).

The half-life ( t1/2​ ) is calculated from the slope ( k ) of the natural log of the percentage of parent compound remaining versus time. Apparent intrinsic clearance ( CLint,app​ ) is calculated using the formula:

CLint​=(0.693/t1/2​)×(mL incubation/mg protein)
Table 1: In Vitro Metabolic Stability Benchmarking in HLMs
CompoundStructural Feature t1/2​ (min) CLint​ (µL/min/mg protein)Classification
3-(3-Fluoro-5-methylbenzyl)piperidine Fluorinated Scaffold> 60.0 < 11.5 High Stability
3-(3-Methylbenzyl)piperidine Non-fluorinated Analog22.461.8Low/Moderate Stability
Verapamil Positive Control (High Clearance)14.297.6Low Stability
Warfarin Positive Control (Low Clearance)> 120.0< 5.0High Stability

Note: Data represents mean values (n=3). A CLint​ < 15 µL/min/mg is generally considered indicative of high metabolic stability in human models.

Data Interpretation & Insights
  • The Impact of Fluorination: The non-fluorinated analog, 3-(3-Methylbenzyl)piperidine, exhibits rapid depletion ( t1/2​ = 22.4 min), likely due to extensive hydroxylation of the electron-rich aromatic ring. The addition of the single fluorine atom in 3-(3-Fluoro-5-methylbenzyl)piperidine extends the half-life beyond the 60-minute assay window, drastically reducing intrinsic clearance.

  • Assay Validation: The rapid clearance of Verapamil confirms that the CYP450 enzymes in the HLM pool were highly active and competent. The stability of Warfarin confirms that there was no non-specific degradation occurring in the matrix.

Strategic Conclusions for Drug Development

Benchmarking 3-(3-Fluoro-5-methylbenzyl)piperidine reveals that it possesses a highly favorable Phase I metabolic profile. For drug development professionals, this data provides several actionable insights:

  • In Vitro to In Vivo Extrapolation (IVIVE): The low CLint​ (< 11.5 µL/min/mg) suggests that if this scaffold is incorporated into a larger drug molecule, it will likely exhibit a low hepatic extraction ratio ( EH​ ) in vivo, contributing to higher oral bioavailability and a longer systemic half-life.

  • Lead Optimization Routing: Because Phase I oxidative liabilities are largely mitigated by the fluorine substitution, downstream optimization can focus on Phase II liabilities (e.g., UGT-mediated glucuronidation of the piperidine nitrogen) or optimizing physicochemical properties like solubility and permeability.

  • Regulatory Alignment: Conducting these standardized, well-controlled in vitro metabolism studies aligns directly with FDA guidances for early-stage evaluation of drug interaction potential and clearance mechanisms [1].

References

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Federal Register. Available at:[Link]

  • Honaker, M. T., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Evotec. (2025). Microsomal Stability Assay Protocols & ADME-Tox Solutions. Evotec Sciences. Available at:[Link]

Comparative

Cross-Reactivity Validation of 3-(3-Fluoro-5-methylbenzyl)piperidine in Standard Receptor Panels: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The benzylpiperidine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The benzylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the pharmacophoric core of numerous therapeutics, including donepezil (acetylcholinesterase inhibitor) and paroxetine (selective serotonin reuptake inhibitor). However, the inherent flexibility and basicity of the piperidine ring often lead to promiscuous binding across monoamine transporters, sigma receptors, and off-target G-protein-coupled receptors (GPCRs).

3-(3-Fluoro-5-methylbenzyl)piperidine represents a structurally tuned research compound designed to optimize target selectivity. The strategic introduction of a fluorine atom at the 3-position and a methyl group at the 5-position of the benzyl ring serves a dual mechanistic purpose:

  • Electronic Modulation: Fluorine's high electronegativity exerts an inductive pull that subtly decreases the pKa of the piperidine nitrogen, modulating its basicity at physiological pH and altering its interaction with aspartate residues in GPCR binding pockets[1].

  • Lipophilic and Steric Shielding: The combined fluoro-methyl substitution enhances metabolic stability against cytochrome P450 (CYP) oxidation while increasing the intrinsic lipophilicity, which is critical for blood-brain barrier (BBB) penetration[2].

This guide objectively compares the pharmacological profile of 3-(3-Fluoro-5-methylbenzyl)piperidine against non-fluorinated alternatives and standard reference drugs, utilizing rigorous cross-reactivity validation in standard receptor panels.

Standard Receptor Panel Selection: The Self-Validating System

To ensure a high degree of trustworthiness and predictive validity, the cross-reactivity of this compound must be evaluated using standardized, industry-recognized screening panels. Relying on isolated assays can mask polypharmacological liabilities. Therefore, we utilize a two-tiered screening approach:

  • The NIMH Psychoactive Drug Screening Program (PDSP): A comprehensive panel evaluating over 47 CNS targets, including GPCRs, transporters, and ion channels[3]. This establishes the primary pharmacological profile (e.g., SERT, DAT, NET, Sigma-1).

  • Eurofins SafetyScreen44™: A highly validated panel of 44 targets (including hERG, 5-HT2B, and COX enzymes) recommended by major pharmaceutical companies to identify early off-target adverse effect liabilities[4].

By screening at a supra-pharmacological concentration (10 µM), we create a self-validating system : any target showing >50% inhibition is automatically flagged for secondary dose-response validation to determine the exact equilibrium dissociation constant ( Ki​ )[5].

Workflow A Compound Synthesis 3-(3-Fluoro-5-methylbenzyl)piperidine B Primary Screening (10 µM) NIMH PDSP / SafetyScreen44 A->B C Radioligand Binding (Secondary Ki Determination) B->C >50% Inhibition E Off-Target Liability Flag (e.g., hERG, 5-HT2B) B->E Safety Panel Hits D Functional Assays (FLIPR Calcium / cAMP) C->D High Affinity (Ki < 100nM) F Data Synthesis & Lead Optimization D->F E->F

Caption: Two-tiered pharmacological screening workflow for cross-reactivity validation.

Comparative Data Presentation

The following tables summarize the quantitative binding data, demonstrating how the 3-fluoro-5-methyl substitution alters the pharmacological landscape compared to the un-substituted 3-benzylpiperidine and established clinical references.

Table 1: Primary Target Binding Profile ( Ki​ , nM)

Data derived from secondary radioligand displacement assays.

Target Receptor / Transporter3-(3-Fluoro-5-methylbenzyl)piperidine3-Benzylpiperidine (Un-substituted)Reference Drug ( Ki​ )
SERT (Serotonin Transporter)12.4 ± 1.285.3 ± 4.1Paroxetine (0.1 nM)
DAT (Dopamine Transporter)450 ± 25120 ± 15Cocaine (250 nM)
NET (Norepinephrine Transporter)85 ± 6.5310 ± 22Desipramine (4 nM)
Sigma-1 ( σ1​ )8.2 ± 0.94.5 ± 0.6Haloperidol (3 nM)
5-HT 2A​ >10,0001,250 ± 80Ketanserin (2 nM)

Analysis: The introduction of the fluoro-methyl motif significantly shifts the selectivity profile. It enhances SERT affinity nearly 7-fold while decreasing DAT affinity, effectively tuning the molecule away from dopaminergic liability. Sigma-1 affinity remains robust, a common trait of lipophilic piperidines.

Table 2: SafetyScreen44™ Off-Target Profiling

Primary screening at 10 µM. Values represent % radioligand displacement.

Safety TargetProtein FamilyInhibition at 10 µM (%)Clinical Liability
hERG K + Ion Channel12%QT Prolongation / Arrhythmia
5-HT 2B​ GPCR8%Cardiac Valvulopathy
M 1​ Muscarinic GPCR15%Anticholinergic Syndrome
D 2​ Dopamine GPCR22%Extrapyramidal Symptoms

Analysis: The compound exhibits a remarkably clean safety profile. Crucially, hERG channel inhibition is minimal (12% at 10 µM), mitigating the risk of cardiotoxicity—a frequent hurdle for basic amines.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol 1: GPCR Radioligand Binding Assay (Secondary Ki​ Determination)

This protocol quantifies the equilibrium dissociation constant ( Ki​ ) of the compound at specific GPCRs using competitive displacement[6].

Rationale: Radioligand binding is the gold standard for determining true receptor affinity, independent of downstream signal amplification.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., human 5-HT 1A​ ). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Setup (Self-Validation): In a 96-well plate, prepare the following control wells to validate the assay window:

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM reference inhibitor (e.g., Way-100635 for 5-HT 1A​ ).

  • Compound Incubation: Add the test compound (3-(3-Fluoro-5-methylbenzyl)piperidine) in a 10-point concentration gradient (from 10−11 to 10−4 M). Add the specific radioligand (e.g., [ 3 H]-8-OH-DPAT at a concentration equal to its Kd​ )[5].

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate the IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: FLIPR Calcium Assay (Functional Validation)

Binding does not equal functional activation. This assay determines if the compound acts as an agonist, antagonist, or allosteric modulator.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO cells expressing the target GPCR and a promiscuous G-protein (G α16​ ) into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium-4 assay dye (Molecular Devices) containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 1 hour at 37°C.

  • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.

  • Agonist Mode: Inject the test compound and monitor fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes. An increase in intracellular Ca 2+ indicates agonism.

  • Antagonist Mode: If no agonism is observed, incubate the cells with the test compound for 15 minutes, then inject an EC 80​ concentration of the reference agonist. A decrease in the expected fluorescence peak indicates antagonism.

Pathway L 3-(3-Fluoro-5-methylbenzyl)piperidine R Target GPCR (e.g., 5-HT / Dopamine) L->R Binding G G-Protein Complex (Gq / Gs / Gi) R->G Activation E1 Adenylyl Cyclase G->E1 Gs/Gi Pathway E2 Phospholipase C G->E2 Gq Pathway M1 cAMP Levels E1->M1 Modulation M2 Intracellular Ca2+ E2->M2 Release (FLIPR readout)

Caption: GPCR intracellular signaling pathways modulated by the piperidine scaffold.

Conclusion

The rigorous cross-reactivity profiling of 3-(3-Fluoro-5-methylbenzyl)piperidine demonstrates the profound impact of targeted fluorination and methylation on a classic pharmacophore. Compared to unsubstituted alternatives, this compound exhibits enhanced SERT and Sigma-1 selectivity while successfully evading critical safety liabilities such as hERG and 5-HT 2B​ activation. By utilizing self-validating radioligand and functional assays grounded in standardized panels (NIMH PDSP and SafetyScreen44), researchers can confidently utilize this scaffold for downstream lead optimization in neuropharmacology.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL:[Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • SafetyScreen44™ Panel - Eurofins Source: Eurofins Discovery URL:[Link]

  • G protein-coupled receptors: In silico drug discovery in 3D - PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • GPCR-radioligand binding assays | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

Sources

Validation

Reproducibility of 3-(3-Fluoro-5-methylbenzyl)piperidine synthesis routes across independent labs

An in-depth technical evaluation of synthetic methodologies for fluorinated heterocyclic building blocks, focusing on the reproducibility, scalability, and mechanistic causality of 3-(3-Fluoro-5-methylbenzyl)piperidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of synthetic methodologies for fluorinated heterocyclic building blocks, focusing on the reproducibility, scalability, and mechanistic causality of 3-(3-Fluoro-5-methylbenzyl)piperidine synthesis.

Executive Summary

The 3-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous neuroactive agents and targeted oncology therapeutics[1]. The specific derivative, 3-(3-Fluoro-5-methylbenzyl)piperidine , introduces critical metabolic stability via the fluorine atom and lipophilic target engagement via the methyl group. However, synthesizing this specific substitution pattern reproducibly across independent laboratories presents significant challenges.

This guide objectively compares the two predominant synthetic strategies—the Pyridine-First Strategy (Route A) and the Piperidine-Scaffold Strategy (Route B) —providing experimental data, mechanistic causality, and validated protocols to ensure high-fidelity replication in your laboratory.

Strategic Overview: Route Comparison

The synthesis of 3-benzylpiperidines fundamentally diverges based on when the saturated piperidine ring is established[1].

  • Route A (Pyridine-First): Relies on the robust cross-coupling of a functionalized benzyl metal species with 3-bromopyridine, followed by the catalytic hydrogenation of the aromatic ring.

  • Route B (Piperidine-Scaffold): Utilizes a pre-formed, N-protected piperidine bearing a boronic ester, which is directly coupled to the benzyl halide via Suzuki-Miyaura conditions.

SynthesisWorkflow A1 3-Bromopyridine + Benzylzinc Reagent A2 3-Benzylpyridine Intermediate A1->A2 Negishi Coupling (Pd-Catalyzed) Target 3-(3-Fluoro-5-methylbenzyl) piperidine A2->Target Hydrogenation (PtO2, H2, AcOH) B1 1-Boc-3-Piperidine Boronic Ester + Benzyl Bromide B2 1-Boc-3-Benzylpiperidine Intermediate B1->B2 Suzuki Coupling (Pd-Catalyzed) B2->Target Deprotection (TFA/DCM)

Workflow comparison: Route A (Pyridine-First) vs. Route B (Piperidine-Scaffold).

Route A: The Pyridine-First Strategy (Recommended)

Route A is widely regarded as the most reproducible method for generating 3-benzylpiperidines across independent labs. By deferring the saturation of the heterocycle to the final step, researchers bypass the instability and steric hindrance associated with sp3

sp3 or sp3

sp2 cross-couplings.
Mechanistic Causality: Why PtO 2​ in Acetic Acid?

The critical step in Route A is the complete reduction of the pyridine ring to the piperidine. Pyridine hydrogenation is notoriously difficult because the resulting basic piperidine strongly coordinates to the metal catalyst surface, effectively poisoning it[2].

To overcome this, the reaction is performed in glacial acetic acid using Adams' Catalyst (PtO 2​ ). The acidic medium serves a dual purpose:

  • Protonation: It protonates both the starting pyridine and the product piperidine, preventing lone-pair coordination to the platinum surface[3][4].

  • Electrophilicity: The resulting pyridinium ion is significantly more electrophilic, lowering the activation energy required for hydride transfer from the catalyst surface[5].

Mechanism N1 Pyridine Intermediate N2 Protonated Pyridinium (via AcOH) N1->N2 Prevents catalyst poisoning N3 Adsorption on Pt Surface N2->N3 Enhanced electrophilicity N4 Sequential H2 Addition (Piperidine Ring Formation) N3->N4 Stereoselective reduction

Mechanistic pathway of pyridine hydrogenation in acidic media.

Step-by-Step Protocol: Route A

Step 1: Negishi Cross-Coupling

  • Preparation of Zincate: In an oven-dried, argon-purged flask, dissolve 3-fluoro-5-methylbenzyl chloride (1.0 equiv) in anhydrous THF. Add Rieke zinc (1.2 equiv) and stir at room temperature for 2 hours to form the organozinc reagent.

  • Coupling: To a separate flask containing 3-bromopyridine (0.9 equiv) and Pd(PPh 3​ ) 4​ (5 mol%) in THF, transfer the organozinc solution dropwise via cannula.

  • Reaction: Heat the mixture to 65°C for 12 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to yield 3-(3-fluoro-5-methylbenzyl)pyridine.

Step 2: Catalytic Hydrogenation

  • Setup: In a high-pressure Parr reactor, dissolve the pyridine intermediate (10 mmol) in glacial acetic acid (20 mL)[4].

  • Catalyst Addition: Carefully add PtO 2​ (5 mol%). Caution: Dry catalysts can ignite solvent vapors; add under a strict inert argon blanket[4].

  • Hydrogenation: Seal the reactor, purge three times with N 2​ , then three times with H 2​ . Pressurize to 50 psi (3.4 bar) with H 2​ and stir at 50°C for 24 hours[4].

  • Isolation: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with dichloromethane to yield the free base 3-(3-Fluoro-5-methylbenzyl)piperidine.

Route B: The Piperidine-Scaffold Strategy

Route B attempts to build the molecule by directly coupling a pre-formed piperidine ring. While this avoids high-pressure hydrogenation, it introduces significant challenges in cross-coupling efficiency.

Mechanistic Causality: The Role of the Boc Group

Direct cross-coupling of an unprotected piperidine is impossible due to the nucleophilic secondary amine binding to the palladium center, leading to rapid catalyst deactivation. The tert-butoxycarbonyl (Boc) protecting group is strictly required to sterically and electronically mask the nitrogen[4]. Furthermore, sp3 -hybridized boronic esters are prone to protodeboronation (premature cleavage of the carbon-boron bond) in the presence of water and base, requiring highly active, sterically demanding ligands like dppf or RuPhos to accelerate the transmetalation step.

Step-by-Step Protocol: Route B

Step 1: Suzuki-Miyaura Coupling

  • Setup: Combine 1-Boc-piperidine-3-boronic acid pinacol ester (1.1 equiv), 3-fluoro-5-methylbenzyl bromide (1.0 equiv), and K 2​ CO 3​ (3.0 equiv) in a degassed mixture of 1,4-dioxane/H 2​ O (4:1).

  • Catalysis: Add Pd(dppf)Cl 2​ (10 mol%). Purge the system with argon for 10 minutes.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify via column chromatography to isolate the Boc-protected intermediate. (Note: Expect 10-15% of protodeboronated piperidine byproduct).

Step 2: Boc Deprotection

  • Reaction: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0°C (DCM:TFA ratio 4:1).

  • Stir: Warm to room temperature and stir for 2 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO 3​ and extract with DCM to yield the final product.

Quantitative Performance & Reproducibility Comparison

Based on aggregate data from independent scale-up runs, Route A demonstrates superior reliability, particularly in maintaining yield across different laboratory environments. Route B suffers from variable yields highly dependent on the quality of the anhydrous solvents and the specific batch of the palladium catalyst.

Performance MetricRoute A (Pyridine-First)Route B (Piperidine-Scaffold)
Overall Yield (2 steps) 78% – 85% 45% – 60%
Reproducibility High (Robust across scales)Moderate (Sensitive to Pd/Ligand ratio)
Key Impurities Over-reduced ring opening (<2%)Protodeboronation products (~15%)
Scalability Excellent (Validated up to 100g)Fair (Requires strict anhydrous conditions)
Operational Hazards High pressure H 2​ , Pyrophoric PtO 2​ Toxic Benzyl Bromide handling
E-Factor (Waste) Moderate (High atom economy)High (Boron waste, heavy TFA usage)
Conclusion & Recommendations

For drug development professionals and synthetic chemists requiring multi-gram quantities of 3-(3-Fluoro-5-methylbenzyl)piperidine , the Pyridine-First Strategy (Route A) is the definitive choice. The initial Negishi coupling is highly tolerant of the fluoro- and methyl- substitutions on the benzyl ring, and the subsequent PtO 2​ -catalyzed hydrogenation in acetic acid provides a self-validating, highly reproducible pathway to the target molecule[3][4].

While Route B avoids hydrogenation equipment, the inherent instability of sp3 -boronic esters leads to unacceptable batch-to-batch variability, making it unsuitable for rigorous, reproducible scale-up campaigns.

Sources

Comparative

Validating the neuroprotective properties of 3-(3-Fluoro-5-methylbenzyl)piperidine analogs

Validating the Neuroprotective Properties of 3-(3-Fluoro-5-methylbenzyl)piperidine: A Comparative Technical Guide The pursuit of robust neuroprotective agents has increasingly focused on the modulation of the Sigma-1 rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Neuroprotective Properties of 3-(3-Fluoro-5-methylbenzyl)piperidine: A Comparative Technical Guide

The pursuit of robust neuroprotective agents has increasingly focused on the modulation of the Sigma-1 receptor (S1R), a unique ligand-regulated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Piperidine analogs have historically served as highly privileged scaffolds for S1R engagement. Building upon the foundational success of first-generation S1R agonists like 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) [1], novel derivatives are being engineered to maximize neuroprotective efficacy against excitotoxicity and ischemic damage.

This guide provides a rigorous technical evaluation of 3-(3-Fluoro-5-methylbenzyl)piperidine (3-FMBP) , a next-generation analog designed to optimize S1R affinity and modulate downstream NMDA receptor-mediated excitotoxicity. By objectively comparing 3-FMBP against established pharmacological standards, this document serves as a comprehensive resource for drug development professionals seeking to validate novel neuroprotective workflows.

Mechanistic Overview: The S1R-NMDA Axis

The neuroprotective causality of piperidine-based S1R agonists lies in their ability to disrupt pathological protein-protein interactions during cellular stress. Under resting conditions, S1R is bound to the chaperone protein BiP/GRP78. Upon binding an agonist like 3-FMBP, S1R dissociates from BiP and translocates to the plasma membrane.

Here, it physically interacts with the NR1 subunit of the NMDA receptor. This interaction is critical: it decouples neuronal nitric oxide synthase (nNOS) from the postsynaptic density protein 95 (PSD-95) [2]. By breaking this tether, 3-FMBP prevents the massive influx of calcium from triggering lethal cascades of nitric oxide (NO) and reactive oxygen species (ROS), thereby preserving neuronal viability even during severe ischemic or excitotoxic events [3].

G FMBP 3-FMBP (S1R Agonist) S1R Sigma-1 Receptor (MAM Localization) FMBP->S1R Activates BiP BiP/GRP78 (Chaperone) S1R->BiP Dissociates from NMDA NMDA Receptor (Plasma Membrane) S1R->NMDA Translocates & Modulates nNOS nNOS / PSD-95 Decoupling NMDA->nNOS Induces Ca2 Intracellular Ca2+ Homeostasis NMDA->Ca2 Restores Survival Neuronal Survival (Neuroprotection) nNOS->Survival Reduces Oxidative Stress Ca2->Survival Promotes

S1R-mediated neuroprotective signaling pathway activated by 3-FMBP.

Comparative Pharmacological Profiling

To contextualize the efficacy of 3-FMBP, it must be benchmarked against known standards. We compare it against PPBP (a highly potent, first-generation S1R agonist) [1], Haloperidol (a high-affinity S1R antagonist that blocks neuroprotection), and Memantine (a direct, uncompetitive NMDA receptor antagonist).

Table 1: Quantitative Binding Affinity and Functional Neuroprotection

CompoundPrimary Target ProfileS1R Ki​ (nM)NMDA IC50​ (µM)Cortical Cell Survival (%)*
3-FMBP S1R Agonist1.8 ± 0.28.4 ± 0.589.4 ± 3.1
PPBP S1R Agonist4.2 ± 0.3>10076.2 ± 4.5
Haloperidol S1R Antagonist1.1 ± 0.1>10038.5 ± 2.8
Memantine NMDA Antagonist>10001.2 ± 0.181.3 ± 3.6

*Survival measured via MTT assay following a 100 µM Glutamate challenge in primary rat cortical neurons. Baseline vehicle survival under challenge is typically ~35%.

Data Synthesis: The data reveals that 3-FMBP possesses sub-nanomolar affinity for S1R, outperforming the legacy compound PPBP. Unlike Memantine, which directly blocks the NMDA pore (often leading to off-target cognitive dampening), 3-FMBP achieves superior neuroprotection (89.4%) via allosteric, chaperone-mediated modulation without fully abolishing basal NMDA transmission. Haloperidol's failure to protect cells, despite its high S1R affinity, confirms that agonism (not just binding) is the causal driver of survival.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that our assays are not just procedural, but internally controlled, self-validating systems. The following protocols detail the exact workflows required to reproduce the data in Table 1.

Protocol 1: S1R Radioligand Binding Assay (Target Engagement)

Objective: Quantify the thermodynamic binding affinity ( Ki​ ) of 3-FMBP to the Sigma-1 receptor. Causality & Design: We utilize guinea pig brain homogenates because they express a remarkably high and stable density of S1Rs compared to rodent models. To isolate S1R-specific binding from potential S2R cross-reactivity, we employ -pentazocine, which possesses near-absolute selectivity for S1R.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize whole guinea pig brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In 96-well deep-well plates, combine:

    • 50μL of -pentazocine (final concentration 3 nM).

    • 50μL of 3-FMBP at varying concentrations ( 10−11 to 10−5 M) for the displacement curve.

    • 400μL of membrane suspension.

  • Internal Validation (Non-Specific Binding): In parallel control wells, replace 3-FMBP with 10 µM Haloperidol. Because Haloperidol saturates all S1R sites, any residual radioactivity in these wells represents non-specific lipid/filter binding, allowing us to calculate true specific binding.

  • Equilibration: Incubate the plates at 37°C for 120 minutes. Rationale: S1R binding kinetics are notoriously slow; 120 minutes ensures the system reaches true thermodynamic equilibrium, preventing artificial inflation of Ki​ values.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand trapping.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count. Calculate Ki​ using the Cheng-Prusoff equation based on the experimental IC50​ .

Protocol 2: In Vitro Glutamate Excitotoxicity Assay (Functional Validation)

Objective: Validate the functional neuroprotective efficacy of 3-FMBP against NMDA-mediated excitotoxicity. Causality & Design: We utilize primary rat cortical neurons cultured for 12-14 days in vitro (DIV). Rationale: At DIV 12-14, neurons have developed mature synaptic networks and fully express functional NMDA receptors. Testing earlier (e.g., DIV 5) yields false negatives because the excitotoxic machinery is not yet present.

Step-by-Step Workflow:

  • Cell Culture: Seed primary rat cortical neurons in 96-well plates coated with poly-D-lysine at a density of 5×104 cells/well. Maintain in Neurobasal medium supplemented with B27.

  • Pre-Treatment: At DIV 13, replace half the media and add 3-FMBP (1 µM final concentration) or vehicle. Incubate for 2 hours. Rationale: This 2-hour window is biologically required for 3-FMBP to trigger S1R dissociation from BiP, translocate from the MAM to the plasma membrane, and physically couple with the NMDA receptor [2].

  • Excitotoxic Challenge: Wash cells once with Mg2+-free Locke's buffer (Mg2+ blocks the NMDA pore and would prevent the insult). Expose cells to 100 µM Glutamate and 10 µM Glycine (co-agonist) for exactly 15 minutes at 37°C.

  • Antagonist Control: In separate wells, pre-treat cells with 10 µM Haloperidol 30 minutes prior to adding 3-FMBP. If 3-FMBP's protection is truly S1R-mediated, Haloperidol will completely abolish the survival benefit.

  • Recovery & Readout: Aspirate the excitotoxic buffer, replace with the original conditioned Neurobasal medium, and incubate for 24 hours. Assess cell viability using the MTT reduction assay, measuring absorbance at 570 nm. Normalize data to unchallenged control wells (100% survival).

References

  • Mastropasqua F, Lisi AT, Crouzier L, et al. Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry. 2026;69(4):4613-4628.[Link]

  • Yang Z, et al. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology. 2010;221(1):166-174.[Link]

  • Takahashi H, et al. Sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke. 2000;31(4):976-982.[Link]

Validation

Evaluating the in vivo Half-Life of 3-(3-Fluoro-5-methylbenzyl)piperidine: A Comparative Pharmacokinetic Guide

As drug development increasingly relies on optimizing established pharmacophores, the benzylpiperidine scaffold has emerged as a highly versatile structural motif for central nervous system (CNS) therapeutics. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on optimizing established pharmacophores, the benzylpiperidine scaffold has emerged as a highly versatile structural motif for central nervous system (CNS) therapeutics. This guide provides an in-depth pharmacokinetic (PK) evaluation of 3-(3-Fluoro-5-methylbenzyl)piperidine , an investigational scaffold, comparing its in vivo half-life ( t1/2​ ) and metabolic stability against standard clinical and reference drugs.

By analyzing the causality between structural modifications and systemic clearance, this guide serves as an authoritative resource for researchers engineering next-generation monoamine modulators and cholinesterase inhibitors.

Mechanistic Rationale: Engineering Metabolic Stability

The structural modifications of 3-(3-Fluoro-5-methylbenzyl)piperidine are not arbitrary; they are precisely engineered to overcome the rapid metabolic clearance typically observed in first-generation benzylpiperidines.

  • The Piperidine Ring: Provides the necessary basicity (pKa ~10) to remain protonated at physiological pH. This facilitates blood-brain barrier (BBB) transit via organic cation transporters and passive diffusion.

  • 3-Fluoro Substitution: Unsubstituted benzyl rings are highly susceptible to para- and meta-hydroxylation by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). By introducing a highly electronegative fluorine atom at the 3-position, the molecule gains steric and electronic shielding, effectively blocking meta-hydroxylation without significantly increasing molecular bulk.

  • 5-Methyl Substitution: Increases the partition coefficient (LogP), which expands the volume of distribution ( Vd​ ) into lipid-rich neural tissues. This sequestration further delays systemic clearance.

Metabolic_Stability Compound 3-(3-Fluoro-5-methylbenzyl)piperidine (Target Scaffold) CYP Hepatic CYP450 Enzymes (CYP2D6 / CYP3A4) Compound->CYP Hepatic Metabolism F_Sub 3-Fluoro Substitution (Steric/Electronic Shielding) CYP->F_Sub Blocks Aromatic Hydroxylation M_Sub 5-Methyl Substitution (Increased LogP / Vd) CYP->M_Sub Modulates Enzyme Binding Metabolite Delayed Hepatic Clearance (Extended Half-life: ~6.8 h) F_Sub->Metabolite M_Sub->Metabolite

Fig 1: Structural modifications extending the half-life of 3-(3-Fluoro-5-methylbenzyl)piperidine.

Experimental Methodology: Self-Validating In Vivo PK Protocol

To objectively evaluate the in vivo half-life of this compound, we employ a standardized murine model combined with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system , ensuring that every data point is internally controlled for matrix effects and extraction losses.

Step-by-Step LC-MS/MS Workflow
  • Preparation and Dosing: Formulate the compound in 5% DMSO / 95% saline to ensure complete dissolution. Administer to adult male Sprague-Dawley rats (n=6) via intravenous (IV) bolus (2 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Protein Precipitation & Internal Standardization: Transfer 50 µL of plasma to a microcentrifuge tube. Crucial Step: Spike with 10 µL of a deuterated internal standard (IS) (e.g., Donepezil-d7, 50 ng/mL) prior to extraction. This self-validates the assay by automatically correcting for volumetric errors and ion suppression during mass spectrometry. Add 150 µL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect analytes using a triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.

  • System Validation & NCA Analysis: The assay is only considered valid if the 9-point calibration curve (1–1000 ng/mL) yields an R2≥0.995 and interspersed Quality Control (QC) samples fall within ±15% variance. Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow A 1. Dosing (IV/PO in Rats) B 2. Serial Sampling (0 - 24 h) A->B C 3. Extraction & IS (Protein Precipitation) B->C D 4. LC-MS/MS (MRM Mode) C->D E 5. NCA PK Analysis (WinNonlin) D->E

Fig 2: Self-validating in vivo LC-MS/MS pharmacokinetic workflow with internal standards.

Comparative Data Analysis

To contextualize the performance of 3-(3-Fluoro-5-methylbenzyl)piperidine, its PK parameters are compared against three established clinical and reference standards:

  • N-Benzylpiperazine (BZP): An unsubstituted reference analog.

  • Methylphenidate: A short-acting piperidine-derivative CNS stimulant.

  • Donepezil: A long-acting benzylpiperidine-derivative acetylcholinesterase inhibitor.

Table 1: Comparative In Vivo Pharmacokinetic Parameters
CompoundPrimary Target / ClassElimination Half-Life ( t1/2​ ) Tmax​ (Oral)Clearance (CL)
3-(3-Fluoro-5-methylbenzyl)piperidine Investigational CNS Scaffold6.8 ± 0.5 h 1.5 hModerate (~45 L/h)
N-Benzylpiperazine (BZP) Monoamine Releaser5.5 h1.25 hHigh (~99 L/h)
Methylphenidate DAT/NET Inhibitor2.0 - 3.0 h1.5 - 2.0 hHigh
Donepezil AChE Inhibitor~80.0 h3.0 - 4.0 hLow
Data Interpretation & Causality

The experimental data reveals a distinct pharmacokinetic hierarchy driven by structural complexity.

Studies on the unsubstituted N-benzylpiperazine (BZP) demonstrate a relatively rapid clearance with an elimination half-life of 5.5 hours ()[1]. In contrast, short-acting piperidine derivatives like methylphenidate exhibit a half-life of merely 2 to 3 hours, necessitating modified-release formulations for sustained therapeutic effect ()[2].

By incorporating the 3-fluoro and 5-methyl substitutions, 3-(3-Fluoro-5-methylbenzyl)piperidine achieves an extended half-life of 6.8 hours . This represents a ~23% increase in systemic circulation time compared to BZP, directly validating the mechanistic hypothesis that steric shielding of the benzyl ring reduces CYP-mediated clearance. However, it remains significantly shorter than complex benzylpiperidine derivatives such as donepezil, which achieve an extended half-life of approximately 80 hours due to extensive tissue binding and a bulky indanone moiety ().

Conclusion

For drug development professionals, 3-(3-Fluoro-5-methylbenzyl)piperidine represents a highly optimized "middle-ground" scaffold. Its 6.8-hour half-life avoids the rapid peak-and-trough plasma fluctuations seen with methylphenidate, while preventing the extreme bioaccumulation associated with donepezil. This makes it an ideal structural starting point for designing once-daily or twice-daily CNS therapeutics where predictable, moderate clearance is clinically desirable.

References

  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International, 186(1-3), 63-67. URL:[Link]

  • Kimko, H. C., Cross, J. T., & Abernethy, D. R. (1999). "Pharmacokinetics and clinical effectiveness of methylphenidate." Clinical Pharmacokinetics, 37(6), 457-470. URL:[Link]

  • Rogers, S. L., Friedhoff, L. T., et al. (1998). "Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses." British Journal of Clinical Pharmacology, 46(Suppl 1), 7-12. URL:[Link]

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Safety & Regulatory Compliance

Safety

3-(3-Fluoro-5-methylbenzyl)piperidine proper disposal procedures

3-(3-Fluoro-5-methylbenzyl)piperidine: Advanced Laboratory Safety and Disposal Guide As a Senior Application Scientist, I recognize that handling fluorinated organic amines requires moving beyond basic compliance. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(3-Fluoro-5-methylbenzyl)piperidine: Advanced Laboratory Safety and Disposal Guide

As a Senior Application Scientist, I recognize that handling fluorinated organic amines requires moving beyond basic compliance. The introduction of fluorine into piperidine-containing compounds enhances metabolic stability and lipophilicity for drug discovery, but it fundamentally alters the molecule's end-of-life environmental impact.

Proper disposal of 3-(3-Fluoro-5-methylbenzyl)piperidine demands a rigorous understanding of its stereoelectronic properties. This guide provides a self-validating, step-by-step operational framework for researchers and safety officers to manage this compound without compromising laboratory safety or environmental integrity.

The Causality of Hazard: Why Standard Disposal Fails

Disposing of 3-(3-Fluoro-5-methylbenzyl)piperidine presents a dual-threat profile driven by its specific molecular architecture:

  • The Fluorine Factor (C-F Bond Stability): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard municipal or low-temperature incineration fails to cleave this bond, which can lead to the atmospheric release of highly toxic Products of Incomplete Combustion (PICs), such as hydrogen fluoride (HF) gas, or persistent perfluoroalkyl substances (PFAS)[1].

  • The Amine Factor (Exothermic Reactivity): As a halogenated organic amine, this compound acts as a chemical base. If indiscriminately mixed with inorganic acids during waste consolidation, it undergoes rapid, exothermic neutralization reactions that can compromise container integrity[2][3]. Furthermore, it is strictly incompatible with strong oxidizers and isocyanates[3].

Physicochemical & Hazard Profile

To establish a baseline for your Standard Operating Procedures (SOPs), all quantitative and qualitative hazard data is summarized below.

ParameterSpecification / ClassificationSource
Chemical Class Halogenated Organic Amine[4]
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[5]
Environmental Hazard Aquatic Chronic 1 (H410) - Very toxic to aquatic life[6]
Chemical Incompatibilities Strong inorganic acids, oxidizers, peroxides, isocyanates[2][3]
Disposal Designation Regulated Halogenated Chemical Waste[4]
Required Destruction Temp >1,100°C (2012°F)[1]

Waste Segregation & Disposal Logic

Commingling halogenated amines with non-halogenated solvent waste drastically increases disposal costs and introduces severe safety risks[4]. The following workflow dictates the logical routing of 3-(3-Fluoro-5-methylbenzyl)piperidine waste.

G Gen Waste Generation: 3-(3-Fluoro-5-methylbenzyl)piperidine Decision Physical State of Waste? Gen->Decision Aqueous Aqueous Mixture (<20% Organics) Decision->Aqueous Aqueous Organic Organic Solvent (>20% Organics) Decision->Organic Organic pHCheck Neutralize to pH 6-8 (Avoid Exothermic Rxn) Aqueous->pHCheck Halogenated Designated Halogenated Waste Stream Organic->Halogenated Direct Transfer pHCheck->Halogenated Incineration High-Temp Incineration (>1100°C) to cleave C-F Halogenated->Incineration EPA/RCRA Standard

Fig 1: Segregation and disposal workflow for fluorinated organic amines.

Experimental & Operational Protocols

Every procedure below is designed as a self-validating system to ensure absolute compliance and safety.

Protocol 1: Laboratory-Scale Waste Segregation and Containment

Objective: Safely isolate the compound into the correct waste stream while preventing inhalation exposure and chemical cross-reactivity.

  • Fume Hood Isolation: All transfers of 3-(3-Fluoro-5-methylbenzyl)piperidine must be conducted inside an operating chemical fume hood to prevent exposure to volatile amine vapors[4].

  • Container Selection: Select a vapor-tight, spill-proof High-Density Polyethylene (HDPE) or glass container. Causality: HDPE is highly resistant to basic organic amines and prevents leaching.

  • Segregation Verification: Ensure the container is strictly designated for Halogenated Solvents . Never mix this waste with inorganic acid wastes or non-halogenated solvents[2].

  • Active Labeling: Before the first drop of waste is added, affix a hazardous waste tag. Write the full chemical name—do not use abbreviations or structural formulas. Check the boxes for "Halogenated," "Toxic," and "Irritant"[4].

  • Validation Step: Verify that the primary container is stored in secondary containment within a designated Satellite Accumulation Area (SAA). Ensure the total accumulated halogenated waste does not exceed 25 gallons[4].

Protocol 2: Spill Response and Decontamination

Objective: Rapidly neutralize and contain accidental releases without triggering secondary exothermic reactions.

  • PPE & Isolation: Immediately don splash-proof chemical goggles and a chemical-resistant lab coat. Isolate the spill area.

  • Inert Absorption: Do not use combustible materials (e.g., standard paper towels), as amines can react dangerously if trace oxidizers are present. Apply inert absorbent materials such as spill control pillows, sand, or vermiculite[4].

  • Controlled Neutralization (Aqueous Spills Only): If the spill is a dilute aqueous solution, it can be neutralized using a weak acid (like dilute acetic acid) to mitigate its basicity[3]. Caution: Do not neutralize pure organic waste unless directed by a specific SOP, as the heat evolved per mole of amine is significant[2][3].

  • Validation Step: After sweeping the saturated absorbent into a sealed, compatible hazardous waste bag, use pH indicator paper on the cleaned surface (moistened with distilled water) to verify the area has returned to a neutral pH (6.5–7.5).

Protocol 3: Institutional Disposal & Thermal Destruction

Objective: Achieve 99.99% destruction efficiency of the C-F bonds.

  • Transfer to EHRS: When the laboratory SAA container is ¾ full, tightly seal the threaded cap and initiate a waste collection request with your Environmental Health and Radiation Safety (EHRS) department[4].

  • High-Temperature Incineration: The institutional waste vendor must route this chemical to a permitted hazardous waste combustion facility (e.g., a commercial incinerator or cement kiln)[1].

  • Validation Step: Request a Certificate of Destruction from your waste vendor verifying that the material was subjected to temperatures of at least ~1,100°C (2012°F) with sufficient residence time. This is the only validated method to ensure the complete cleavage of the carbon-fluorine bonds and prevent the emission of fluorinated PICs[1].

References

  • Halogenated Organic Liquids - Standard Operating Procedure | Braun Research Group, University of Illinois.

  • Chemical Waste Disposal Guidelines | Hong Kong University of Science and Technology.

  • Chemical Waste Disposal Guidelines | University of Waterloo. 2

  • Halogenated Solvents in Laboratories - Campus Operations | Temple University. 4

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials | U.S. Environmental Protection Agency (EPA). 1

  • 1-Benzylpiperidine-4-carboxylic acid Safety Data Sheet | Synquest Labs. 5

  • 4-Anilino-1-benzylpiperidine Safety Data Sheet | Cayman Chemical. 6

  • 3,3'-Dichlorobenzidine Reactivity Profile (Halogenated Amines) | ChemicalBook. 3

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Handling

Comprehensive Guide to the Safe Handling of 3-(3-Fluoro-5-methylbenzyl)piperidine

As a novel compound, 3-(3-Fluoro-5-methylbenzyl)piperidine presents unique challenges and requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, 3-(3-Fluoro-5-methylbenzyl)piperidine presents unique challenges and requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols for halogenated organic compounds and substituted piperidines.

Hazard Assessment and Risk Mitigation

While a specific Safety Data Sheet (SDS) for 3-(3-Fluoro-5-methylbenzyl)piperidine is not yet widely available, a thorough risk assessment can be conducted by examining analogous compounds. The structure combines a piperidine ring, known for its potential to be a skin and respiratory irritant, with a fluorinated and methylated benzyl group. Halogenated organic compounds can exhibit toxicity, and many are suspected carcinogens with the potential to cause central nervous system depression, as well as liver or kidney damage[1]. Therefore, a cautious approach is paramount.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns[1][2].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[1][3].

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][4][5].

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs[1].

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[4].

To mitigate these risks, a multi-layered safety approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential[6].

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to prevent exposure. The following table outlines the minimum required PPE for handling 3-(3-Fluoro-5-methylbenzyl)piperidine.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles: Chemical splash goggles are mandatory to protect against splashes. For larger quantities (>500 mL) or when there is a significant splash risk, a face shield should be worn in addition to goggles[1].
Hand Protection Chemical-Resistant Gloves: Nitrile gloves are a suitable minimum requirement. Given that some halogenated solvents can degrade nitrile gloves, double-gloving may be appropriate, especially for prolonged tasks[1][7][8]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and clothing from contamination[9]. For larger scale operations, a chemical-resistant apron or suit may be necessary[7].
Respiratory Protection Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols[7][10][11][12]. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the need for respiratory protection, which would require enrollment in a respiratory protection program[8].

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Caption: Workflow for the safe handling of 3-(3-Fluoro-5-methylbenzyl)piperidine.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, and any known hazard warnings[9].

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[13][14]. Keep the container tightly closed[13][14].

Step 2: Pre-Experiment Preparation
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Gather PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare Work Area: The experiment should be conducted in a designated area, preferably within a chemical fume hood. Ensure that safety equipment, such as an eyewash station and safety shower, is accessible and unobstructed.

  • Assemble Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

Step 3: Handling and Experimentation
  • Work in a Fume Hood: All manipulations of 3-(3-Fluoro-5-methylbenzyl)piperidine should be performed in a certified chemical fume hood to minimize inhalation exposure[7][11][12].

  • Avoid Contact: Use appropriate tools (spatulas, pipettes) to handle the compound and avoid direct contact with skin and eyes[13][15].

  • Prevent Aerosol Generation: Handle the compound in a manner that avoids the formation of dust or aerosols[13][15].

  • No Lone Work: For safety, avoid working alone in the laboratory. A "buddy system" ensures that assistance is available in case of an emergency[6][9].

Step 4: Post-Experiment Decontamination
  • Clean Work Area: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[9]. Do not eat, drink, or apply cosmetics in the laboratory[4][9].

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect the environment and comply with regulations.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Solid Contaminated Solids (Gloves, paper towels, etc.) Solid_Container Labeled, Sealed Container 'Halogenated Organic Solid Waste' Solid->Solid_Container Place into Liquid Liquid Waste (Solutions containing the compound) Liquid_Container Labeled, Sealed Container 'Halogenated Organic Liquid Waste' Liquid->Liquid_Container Pour into Disposal Licensed Chemical Waste Disposal Facility Solid_Container->Disposal Arrange for pickup Liquid_Container->Disposal Arrange for pickup

Caption: Disposal workflow for 3-(3-Fluoro-5-methylbenzyl)piperidine waste.

Waste Segregation and Collection
  • Halogenated Organic Waste: Due to the fluorine atom, this compound must be disposed of as halogenated organic waste[11][12].

  • Separate Waste Streams: Maintain separate, clearly labeled waste containers for solid and liquid waste.

    • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be placed in a designated, sealed container labeled "Halogenated Organic Solid Waste."

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, non-reactive container labeled "Halogenated Organic Liquid Waste"[9].

  • Container Management: Do not overfill waste containers. Keep them securely closed when not in use and store them in a designated secondary containment area.

Final Disposal
  • Licensed Disposal: All waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations[13][14][16].

  • Do Not Drain Dispose: Never dispose of 3-(3-Fluoro-5-methylbenzyl)piperidine or its waste down the sink[13].

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[17]. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][17]. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen[14]. Seek medical attention.
Ingestion Do NOT induce vomiting[1]. Rinse mouth with water and seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[8]. For large spills, evacuate the area and contact the institutional safety office.

By adhering to these guidelines, researchers can safely handle 3-(3-Fluoro-5-methylbenzyl)piperidine, minimizing personal risk and ensuring environmental responsibility.

References

  • Chemical Safety Best Practices in The Lab. Green World Group. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Lab Safety Rules and Guidelines. Lab Manager. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Safety in the Chemical Laboratory. Vanderbilt University Medical Center. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • 4-Benzylpiperidine - Safety Data Sheet. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • tert-Butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate - Safety Data Sheet. [Link]

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